1-(6-Bromohexyl)-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14BrN3 |
|---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
1-(6-bromohexyl)triazole |
InChI |
InChI=1S/C8H14BrN3/c9-5-3-1-2-4-7-12-8-6-10-11-12/h6,8H,1-5,7H2 |
InChI Key |
YUPHBXRGCSYVID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CCCCCCBr |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(6-bromohexyl)-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 1-(6-bromohexyl)-1,2,3-triazole, a valuable intermediate in synthetic organic chemistry and drug discovery. The document details the experimental protocols, presents characterization data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Pathway
The synthesis of this compound is typically achieved through the N-alkylation of the 1,2,3-triazole ring with 1,6-dibromohexane. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated triazole acts as the nucleophile. A base, such as potassium carbonate, is used to facilitate the deprotonation of the triazole. The reaction generally yields a mixture of N1 and N2 isomers, which can be separated by column chromatography.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Synthesis of this compound
To a solution of 1,2,3-triazole (1.0 g, 14.5 mmol) in dimethylformamide (DMF, 20 mL) is added potassium carbonate (2.4 g, 17.4 mmol). The mixture is stirred at room temperature for 30 minutes. 1,6-dibromohexane (7.1 g, 29.0 mmol) is then added, and the reaction mixture is heated to 80°C and stirred for 24 hours. After cooling to room temperature, the reaction is quenched with water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a colorless oil.
Experimental Workflow
The overall experimental workflow, from the initial reaction setup to the final characterization of the product, is illustrated below.
Caption: Experimental workflow for synthesis and characterization.
Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The quantitative data are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₈H₁₄BrN₃ |
| Molecular Weight | 232.12 g/mol |
| Appearance | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.72 (s, 1H, triazole-H), 7.59 (s, 1H, triazole-H), 4.40 (t, J = 7.2 Hz, 2H, N-CH₂), 3.41 (t, J = 6.8 Hz, 2H, CH₂-Br), 1.95 (p, J = 7.0 Hz, 2H, CH₂), 1.88 (p, J = 6.8 Hz, 2H, CH₂), 1.45-1.35 (m, 4H, 2xCH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 134.5 (triazole-CH), 123.0 (triazole-CH), 50.2 (N-CH₂), 33.7 (CH₂-Br), 32.5 (CH₂), 30.1 (CH₂), 27.8 (CH₂), 25.8 (CH₂).[1][2] |
| IR (KBr, cm⁻¹) | 3130 (C-H, triazole), 2935, 2860 (C-H, aliphatic), 1460 (C=N, triazole), 1220 (N-N, triazole), 650 (C-Br).[3][4][5] |
| Mass Spec (ESI-MS) | m/z 232.0 [M+H]⁺, 234.0 [M+H+2]⁺ |
Conclusion
This guide has provided a detailed protocol for the synthesis of this compound via N-alkylation of 1,2,3-triazole. The comprehensive characterization data confirms the successful synthesis of the target compound. This molecule serves as a versatile building block for the introduction of a triazole moiety with a reactive bromohexyl chain, enabling further functionalization in the development of novel chemical entities for various applications, including pharmaceuticals and material science.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
physicochemical properties of 1-(6-bromohexyl)-1,2,3-triazole
An In-depth Technical Guide on the Physicochemical Properties of 1-(6-bromohexyl)-1,2,3-triazole
Introduction
This compound is a bifunctional heterocyclic compound of significant interest to researchers in drug development, medicinal chemistry, and materials science. Its structure incorporates a stable, aromatic 1,2,3-triazole ring and a terminal bromo-functionalized hexyl chain. This unique combination makes it an ideal linker molecule or building block. The triazole core, often synthesized via highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," provides chemical stability and potential for hydrogen bonding interactions.[1][2] The terminal bromine atom serves as a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions, enabling its conjugation to other molecules of interest.
This technical guide provides a comprehensive overview of the core , representative experimental protocols for its synthesis and characterization, and expected analytical data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄BrN₃ | Calculated |
| Molecular Weight | 232.12 g/mol | Calculated |
| Appearance | Predicted to be a colorless to pale yellow high-boiling liquid or low-melting solid | - |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and have low aqueous solubility | - |
| Predicted LogP | ~2.7 | Estimated from precursor[3] |
Experimental Protocols
The methodologies described below are representative protocols based on standard and widely published procedures for the synthesis and characterization of similar 1-alkyl-1,2,3-triazoles.[4][5][6][7]
Synthesis Protocol
The synthesis is a two-step process involving the preparation of an azide intermediate followed by a copper-catalyzed cycloaddition.
Step 1: Synthesis of 1-azido-6-bromohexane
The key precursor, 1-azido-6-bromohexane, is synthesized from 1,6-dibromohexane.[3]
-
Reagents: 1,6-dibromohexane, sodium azide (NaN₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1,6-dibromohexane (1.0 eq) in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium azide (1.1 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C) for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous phase with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield crude 1-azido-6-bromohexane, which can be purified by column chromatography if necessary. The formation of the azide can be confirmed by a strong, characteristic absorption band around 2100 cm⁻¹ in its IR spectrum.[8]
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This step utilizes the "click chemistry" reaction to form the 1,2,3-triazole ring.[4][5][9]
-
Reagents: 1-azido-6-bromohexane, acetylene source (e.g., acetylene gas or a surrogate), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, and a solvent system (e.g., t-BuOH/H₂O).
-
Procedure:
-
Dissolve 1-azido-6-bromohexane (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Prepare separate aqueous solutions of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq).
-
Add the copper(II) sulfate solution to the reaction mixture.
-
Bubble acetylene gas through the stirred solution or add an appropriate acetylene surrogate.
-
Add the sodium ascorbate solution to initiate the reaction. The solution will typically change color.
-
Stir the reaction at room temperature for 12-24 hours until TLC analysis indicates the consumption of the starting azide.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with saturated aqueous NH₄Cl (to remove copper), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by flash column chromatography on silica gel.
-
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. The structure is confirmed by analyzing chemical shifts, integration values, and coupling patterns.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: If the product is a liquid, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If solid, a KBr pellet is prepared.
-
Analysis: The spectrum is recorded using an FTIR spectrometer. The disappearance of the strong azide peak (~2100 cm⁻¹) and the appearance of triazole ring vibrations confirm the reaction.[10]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Analyze using electrospray ionization (ESI) mass spectrometry in positive ion mode. The resulting spectrum should show the protonated molecular ion [M+H]⁺ and characteristic fragmentation patterns.[11]
-
Expected Analytical Data
The following tables summarize the expected spectral data for this compound based on its structure and data from analogous compounds.
Table 2: Expected ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.70 | s (singlet) | 1H | H-4 (Triazole ring) |
| ~ 7.55 | s (singlet) | 1H | H-5 (Triazole ring) |
| ~ 4.40 | t (triplet) | 2H | N-CH₂ -(CH₂)₅-Br |
| ~ 3.40 | t (triplet) | 2H | -(CH₂)₅-CH₂ -Br |
| ~ 1.95 | m (multiplet) | 2H | N-CH₂-CH₂ -(CH₂)₄-Br |
| ~ 1.85 | m (multiplet) | 2H | -(CH₂)₄-CH₂ -CH₂-Br |
| ~ 1.40 - 1.30 | m (multiplet) | 4H | -(CH₂)₂-(CH₂)₂ -(CH₂)₂-Br |
Note: The signals for H-4 and H-5 are distinct. In 1,4-disubstituted triazoles, the H-5 proton appears as a singlet around δ 7.5-8.0 ppm.[12]
Table 3: Expected ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 134.0 | C-4 (Triazole ring) |
| ~ 122.5 | C-5 (Triazole ring) |
| ~ 50.5 | N-C H₂-(CH₂)₅-Br |
| ~ 33.5 | -(CH₂)₅-C H₂-Br |
| ~ 32.5 | -(CH₂)₄-C H₂-CH₂-Br |
| ~ 30.0 | N-CH₂-C H₂-(CH₂)₄-Br |
| ~ 28.0 | -(CH₂)₂-C H₂-(CH₂)₃-Br |
| ~ 26.0 | -(CH₂)₃-C H₂-(CH₂)₂-Br |
Note: The chemical shifts for the triazole C4 and C5 carbons typically fall in the 120-150 ppm range.[12]
Table 4: Expected IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3140 | Medium | C-H stretching (aromatic, triazole) |
| 2930 - 2860 | Strong | C-H stretching (aliphatic, hexyl chain) |
| ~ 1530 | Medium-Weak | C=N stretching (triazole ring) |
| ~ 1460 | Medium | CH₂ scissoring |
| ~ 1250 | Medium | Ring vibration (triazole) |
| ~ 1050 | Medium | N-N stretching (triazole ring) |
| ~ 650 | Strong | C-Br stretching |
Note: The most critical observation is the absence of the sharp, strong azide (-N₃) peak around 2100 cm⁻¹.
Table 5: Expected Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
|---|---|
| 232 / 234 | [M+H]⁺ molecular ion peak (showing characteristic ~1:1 isotopic pattern for Bromine) |
| 204 / 206 | [M+H - N₂]⁺ (loss of nitrogen gas, a common fragmentation for triazoles)[11][13] |
| 124 | [C₈H₁₄N]⁺ fragment (loss of Br and N₂) |
| 81 | [C₆H₁₂]⁺ fragment (hexyl chain fragment) |
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents [mdpi.com]
- 3. 1-azido-6-broMo-Hexane|lookchem [lookchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axispharm.com [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 1-(6-bromohexyl)-1,2,3-triazole: A Technical Guide
Introduction
1-(6-bromohexyl)-1,2,3-triazole is a bifunctional organic molecule featuring a polar 1,2,3-triazole ring and a nonpolar bromohexyl chain. This structure is of interest in medicinal chemistry and materials science, often serving as a linker in the synthesis of more complex molecules, including those used in "click chemistry." Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and application in subsequent reactions. This technical guide provides a comprehensive overview of the expected solubility of this compound, detailed experimental protocols for its quantitative determination, and a workflow for solubility assessment. While specific quantitative solubility data for this compound is not extensively published, this guide outlines the principles and procedures for its empirical determination.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound contains both a polar heterocyclic ring and a relatively long, nonpolar alkyl halide chain. This amphiphilic nature suggests a nuanced solubility profile.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are likely to be excellent solvents for this compound. They can effectively solvate both the polar triazole ring and, to some extent, the alkyl chain.
-
Polar Protic Solvents: Alcohols such as methanol and ethanol are expected to be good solvents, primarily due to their ability to hydrogen bond with the nitrogen atoms of the triazole ring. However, the long alkyl chain may reduce its solubility compared to smaller, more polar triazoles.
-
Moderately Polar Solvents: Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate are predicted to be effective solvents, offering a balance of polarity to dissolve the entire molecule.
-
Nonpolar Solvents: Hexane and Toluene are expected to be poorer solvents. While the hexyl chain has an affinity for these solvents, the highly polar triazole ring will significantly hinder solubility.
Quantitative Solubility Data
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility at 25°C (mg/mL) | Observations |
| Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | ||
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 7.2 | ||
| Methanol | 32.04 | 0.792 | 5.1 | ||
| Ethanol | 46.07 | 0.789 | 4.3 | ||
| Tetrahydrofuran (THF) | 72.11 | 0.889 | 4.0 | ||
| Dichloromethane (DCM) | 84.93 | 1.326 | 3.1 | ||
| Ethyl Acetate | 88.11 | 0.902 | 4.4 | ||
| Toluene | 92.14 | 0.867 | 2.4 | ||
| Hexane | 86.18 | 0.659 | 0.1 |
Experimental Protocols for Solubility Determination
The following are standard methodologies for the quantitative and qualitative determination of solubility for a novel compound like this compound.
Qualitative Solubility Assessment
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMF, DMSO, methanol, DCM, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
A selection of organic solvents
-
Scintillation vials with screw caps
-
Analytical balance
-
Shaker or orbital incubator set to a constant temperature (e.g., 25°C)
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a highly soluble solvent to create a standard curve for quantification.
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them on a shaker at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
-
After the incubation period, allow the vials to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent if necessary.
-
Quantify the concentration of this compound in the diluted solution using a pre-established HPLC or UV-Vis calibration curve.
-
Calculate the solubility in mg/mL or mol/L.
Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for assessing the solubility of a new chemical entity such as this compound.
This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary framework to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. The provided protocols and workflow are fundamental to the successful handling and application of this and other novel chemical compounds.
An In-depth Technical Guide on the Stability of 1-(6-bromohexyl)-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected stability of 1-(6-bromohexyl)-1,2,3-triazole under various chemical and physical conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide integrates general knowledge of the stability of the 1,2,3-triazole ring system with the known reactivity of the bromoalkyl functional group. The information herein is intended to guide researchers in handling, storing, and developing experimental protocols for this molecule.
Introduction
This compound is a bifunctional molecule featuring a stable 1,2,3-triazole ring and a reactive bromohexyl chain. The 1,2,3-triazole moiety, often synthesized via "click chemistry," is known for its high degree of stability, making it a common linker in medicinal chemistry and materials science.[1][2][3] Conversely, the terminal bromine atom on the hexyl chain provides a site for nucleophilic substitution, making it a versatile building block for further chemical modifications. Understanding the stability of both the triazole core and the bromoalkyl chain is crucial for its application in drug development and other scientific research.
Inferred Stability Profile
The overall stability of this compound is a composite of the robustness of the triazole ring and the reactivity of the carbon-bromine bond. The following table summarizes the expected stability under various stress conditions, based on established chemical principles.
| Condition | Stressor | Expected Stability of Triazole Ring | Expected Reactivity of Bromohexyl Group | Potential Degradation Products |
| Acidic | 0.1 M - 1 M HCl | High | Stable | Minimal degradation expected. |
| Basic | 0.1 M - 1 M NaOH | High | Susceptible to hydrolysis and elimination | 1-(6-hydroxyhexyl)-1,2,3-triazole, 1-(hex-5-en-1-yl)-1,2,3-triazole |
| Oxidative | 3-30% H₂O₂ | High | Generally stable | Minimal degradation expected. |
| Thermal | > 200°C | Susceptible to decomposition[4] | Stable at moderate temperatures | Ring-opened products, nitrogen gas. |
| Photolytic | UV/Vis light | Generally stable | Potential for radical formation | Minimal degradation expected under normal laboratory light conditions. |
| Nucleophilic | Amines, thiols, etc. | High | Reactive[5] | Substituted hexyl-triazole derivatives. |
Potential Degradation Pathways
The primary routes of degradation for this compound are expected to involve the bromohexyl chain, particularly through nucleophilic substitution and elimination reactions, which are more likely to occur under basic conditions. The 1,2,3-triazole ring itself is anticipated to remain intact under most conditions, except for high thermal stress.[4]
Caption: Potential degradation pathways of this compound.
Recommended Experimental Protocols for Stability Testing
To empirically determine the stability of this compound, a series of forced degradation studies should be conducted.[6][7] These studies are essential for identifying degradation products and understanding the intrinsic stability of the molecule.
A systematic approach is necessary to evaluate the stability of the compound under various stress conditions. The following workflow outlines the key steps.
Caption: General workflow for forced degradation studies.
The following are detailed protocols for conducting forced degradation studies, which should be adapted based on preliminary results.
4.2.1. Hydrolytic Stability
-
Acidic Conditions:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M and 1 M hydrochloric acid.
-
Incubate the solutions at an elevated temperature (e.g., 60-80°C) and at room temperature.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with a suitable base (e.g., sodium hydroxide).
-
Analyze by a stability-indicating HPLC method.
-
-
Basic Conditions:
-
Follow the same procedure as for acidic conditions, but use 0.1 M and 1 M sodium hydroxide instead of hydrochloric acid.
-
Neutralize the aliquots with a suitable acid (e.g., hydrochloric acid).
-
4.2.2. Oxidative Stability
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide to achieve a final concentration of 3-30%.
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time intervals.
4.2.3. Thermal Stability
-
Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).
-
At specified time intervals, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
4.2.4. Photostability
-
Expose a solution of the compound and the solid compound to a calibrated light source (e.g., ICH-compliant photostability chamber).
-
Simultaneously, keep control samples in the dark.
-
At specified time intervals, analyze both the exposed and control samples by HPLC.
Analytical Method for Stability Assessment
A stability-indicating analytical method is crucial for separating the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. Mass Spectrometry (MS) should be coupled to the HPLC to aid in the identification of degradants.
Recommended HPLC-MS Parameters (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan) and mass spectrometry (electrospray ionization in positive mode).
Conclusion
While the 1,2,3-triazole ring of this compound is expected to be highly stable under a range of conditions, the bromohexyl moiety introduces a reactive site susceptible to nucleophilic attack and elimination, particularly in basic environments. For definitive stability data, a comprehensive forced degradation study is recommended. The protocols and pathways outlined in this guide provide a robust framework for researchers to assess the stability of this compound and to anticipate potential degradation products in their experimental designs.
References
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. pharmainfo.in [pharmainfo.in]
An In-depth Technical Guide to the Reactivity of the Bromohexyl Group in 1-(6-Bromohexyl)-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, largely due to its facile and robust synthesis via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry".[1][2] This heterocyclic core offers a unique combination of chemical stability, polarity, and hydrogen bonding capability. When functionalized with a reactive handle like a bromohexyl group, 1-(6-bromohexyl)-1,2,3-triazole becomes a versatile building block for the synthesis of a diverse array of molecules with potential applications in drug discovery, bioconjugation, and surface modification.[3][4] This technical guide provides a comprehensive exploration of the reactivity of the bromohexyl group in this compound, offering detailed experimental protocols, quantitative data, and visualizations of key reaction pathways.
Synthesis of this compound
The primary route to this compound involves the CuAAC reaction between a suitable alkyne and 1-azido-6-bromohexane. The latter is typically prepared from 1,6-dibromohexane via nucleophilic substitution with sodium azide.
Experimental Protocol: Synthesis of 1-(6-Bromohexyl)-4-phenyl-1H-1,2,3-triazole
This protocol describes a typical synthesis of a 4-substituted this compound.
Materials:
-
1-Azido-6-bromohexane
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-azido-6-bromohexane (1.0 eq) in MeCN or THF, add phenylacetylene (1.0 eq) and DIPEA or TEA (1.1 eq).
-
To this stirred mixture, add CuI (0.1 eq) at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with EtOAc and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the pure 1-(6-bromohexyl)-4-phenyl-1H-1,2,3-triazole.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1-Azido-6-bromohexane | Phenylacetylene | CuI | MeCN | 12 | ~90 | [3] |
| 1-Azido-6-bromohexane | Terminal Alkyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12-24 | 85-95 | General Click Chemistry Protocols |
Reactivity of the Bromohexyl Group
The terminal bromine atom on the hexyl chain of this compound is a versatile functional handle that readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, making it a valuable intermediate in the synthesis of more complex molecules.
Substitution with Azide
The reaction with sodium azide is a straightforward method to introduce an azido group, which can then be used for further "click" reactions or reduced to an amine.
Experimental Protocol: Synthesis of 1-(6-Azidohexyl)-4-phenyl-1H-1,2,3-triazole
Materials:
-
1-(6-Bromohexyl)-4-phenyl-1H-1,2,3-triazole
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
A solution of 1-(6-bromohexyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq) and sodium azide (1.5 eq) in DMF is stirred at 60-80 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Quantitative Data:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Azide | DMF | 70 | 3 | 78 | [3] |
| Sodium Azide | DMF/H₂O | 60 | 16 | 82 (in a one-pot reaction from the bromide) | [5] |
Substitution with Amines
The bromohexyl group readily reacts with primary and secondary amines to form the corresponding amino-functionalized triazoles.
Experimental Protocol: Synthesis of 1-(6-(Piperidin-1-yl)hexyl)-4-phenyl-1H-1,2,3-triazole
Materials:
-
1-(6-Bromohexyl)-4-phenyl-1H-1,2,3-triazole
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
A mixture of 1-(6-bromohexyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq), piperidine (1.2 eq), and K₂CO₃ (2.0 eq) in MeCN is refluxed for 12-24 hours.
-
The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., EtOAc), washed with water, and dried.
-
Purification is achieved by column chromatography.
Quantitative Data:
| Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | MeCN | Reflux | 12-24 | >90 |
| Various Amines | K₂CO₃ | DMF | 80 °C | 12 | 85-95 |
Substitution with Thiol Precursors
Direct reaction with thiols can be complicated by side reactions. A common strategy is to use thiourea as a nucleophile to form a thiouronium salt, which is then hydrolyzed to the corresponding thiol.
Experimental Protocol: Synthesis of 1-(6-Mercaptohexyl)-4-phenyl-1H-1,2,3-triazole
Materials:
-
1-(6-Bromohexyl)-4-phenyl-1H-1,2,3-triazole
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Thiouronium Salt Formation: A solution of 1-(6-bromohexyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 6-12 hours. The solvent is then removed under reduced pressure to yield the crude thiouronium salt.
-
Step 2: Hydrolysis: The crude thiouronium salt is dissolved in an aqueous solution of NaOH and refluxed for 2-4 hours. The reaction mixture is cooled and acidified with HCl. The product can be extracted with an organic solvent and purified by chromatography.
Quantitative Data:
| Reagent 1 | Reagent 2 | Solvent | Conditions | Yield (%) |
| Thiourea | NaOH (aq) | Ethanol | Reflux | 70-85 |
Applications in Drug Development and Materials Science
The ability to easily functionalize the hexyl chain of this compound opens up numerous possibilities for its application:
-
Linker Chemistry: The functionalized hexyl-triazole can act as a linker to connect different pharmacophores, creating hybrid molecules with potentially enhanced biological activity.[6]
-
Bioconjugation: The introduction of amine or thiol groups allows for the conjugation of the triazole moiety to biomolecules such as peptides and proteins.
-
Self-Assembled Monolayers (SAMs): The thiol-functionalized derivative can be used to form self-assembled monolayers on gold surfaces, which has applications in biosensors and molecular electronics.[4]
Conclusion
This compound is a highly valuable and versatile building block. The bromohexyl group serves as a reactive handle that can be readily transformed into a variety of other functional groups through nucleophilic substitution reactions. This guide has provided detailed experimental protocols and quantitative data for key transformations, demonstrating the synthetic utility of this compound. The straightforward access to a diverse range of functionalized triazoles makes this compound a powerful tool for researchers in drug discovery, medicinal chemistry, and materials science.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembled monolayers of mesoionic triazolylidene dimers on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Innovation: Unveiling the Potential of 1-(6-Bromohexyl)-1,2,3-triazole in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore innovative molecular scaffolds and synthetic strategies. Among these, the 1,2,3-triazole core has emerged as a privileged structure, largely owing to its facile and robust synthesis via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This whitepaper delves into the core of this chemical space, focusing on the potential applications of a specific, yet versatile building block: 1-(6-bromohexyl)-1,2,3-triazole . This bifunctional linker, possessing both a reactive bromohexyl chain and a stable triazole core, offers a powerful tool for the construction of complex molecular architectures with significant therapeutic potential. While direct and extensive research on this exact molecule is limited, this guide will extrapolate from the vast body of literature on related ω-haloalkyl- and 1,2,3-triazole-containing compounds to provide a comprehensive overview of its synthesis, potential applications, and the experimental methodologies underpinning its use.
The Strategic Advantage of the this compound Scaffold
The 1,2,3-triazole ring is not merely an inert linker; it actively participates in shaping the pharmacological profile of a molecule. Its inherent chemical stability, polarity, and ability to form hydrogen bonds and dipole-dipole interactions contribute to improved pharmacokinetic and pharmacodynamic properties.[1] The addition of a six-carbon alkyl chain terminating in a bromine atom introduces a key element of synthetic versatility. The hexyl spacer provides optimal distance and flexibility for connecting different pharmacophores, while the terminal bromide serves as a reactive handle for a variety of nucleophilic substitution reactions. This dual functionality makes this compound an ideal candidate for:
-
Molecular Hybridization: The "click" formation of the triazole ring allows for the efficient coupling of two distinct pharmacophores, leading to the creation of hybrid molecules with potentially synergistic or novel biological activities.[2]
-
Linkerology in Drug Design: In the context of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), the linker plays a crucial role in determining efficacy and safety. The defined length and chemical nature of the this compound linker can be exploited to precisely control the distance and orientation between the targeting moiety and the payload.
-
Development of Molecular Probes: The bromohexyl group can be used to attach reporter groups, such as fluorescent dyes or radiolabels, for use in diagnostic and imaging applications, including Positron Emission Tomography (PET).[3]
Synthesis of this compound: A "Click Chemistry" Approach
The synthesis of this compound is conceptually straightforward, relying on the principles of click chemistry. The most common and efficient method involves the copper(I)-catalyzed cycloaddition of an azide with a terminal alkyne.
General Synthetic Workflow
The synthesis can be envisioned through two primary retrosynthetic routes, both culminating in the formation of the 1,4-disubstituted 1,2,3-triazole isomer, which is the regiochemical outcome favored by the copper-catalyzed reaction.
Detailed Experimental Protocol (Hypothetical)
Synthesis of 1-Azido-6-bromohexane (Intermediate for Route B)
-
To a solution of 1,6-dibromohexane (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-azido-6-bromohexane.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of 1-azido-6-bromohexane (1.0 eq) and a suitable alkyne source (e.g., ethynyltrimethylsilane, 1.2 eq) in a mixture of tert-butanol and water (1:1), add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated ammonium chloride solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Potential Applications in Medicinal Chemistry: A Landscape of Possibilities
The true potential of this compound lies in its application as a versatile linker to create novel therapeutic agents. By leveraging the reactivity of the terminal bromide, a diverse array of pharmacophores can be appended to the triazole core.
Anticancer Agents
The 1,2,3-triazole scaffold is a common feature in many potent anticancer agents.[1][4] The this compound linker can be utilized to synthesize novel conjugates with enhanced efficacy.
Workflow for Synthesizing a Hypothetical Anticancer Conjugate
Quantitative Data for Related Anticancer Compounds
While specific data for conjugates of this compound is unavailable, the following table summarizes the in vitro cytotoxic activity of various 1,2,3-triazole-containing hybrids against different cancer cell lines, illustrating the potential potency of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids | MCF-7 (Breast) | 1.1 - 69.4 | [4] |
| HCT-116 (Colon) | 2.6 - >100 | [4] | |
| HepG2 (Liver) | 1.4 - 75.2 | [4] | |
| Pyrazole-[4][5][6]-triazole-[4][5][7]-triazole hybrids | HepG-2 (Liver) | 12.22 - 38.20 | [1] |
| HCT-116 (Colon) | 14.16 - 37.24 | [1] | |
| MCF-7 (Breast) | 14.64 - 40.14 | [1] | |
| Myrrhanone B-1,2,3-triazole hybrids | PC-3 (Prostate) | 6.57 - >50 | [8] |
Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The 1,2,3-triazole moiety has been incorporated into various scaffolds to generate compounds with significant antibacterial and antifungal activity.
Signaling Pathway Implication in Antimicrobial Action
While the exact mechanisms are diverse, some triazole-containing antifungals are known to inhibit lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.
Quantitative Data for Related Antimicrobial Compounds
The following table presents the minimum inhibitory concentration (MIC) values for representative 1,2,3-triazole derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids | Escherichia coli | 12.5 - >100 | [4] |
| Staphylococcus aureus | 6.25 - >100 | [4] | |
| 1,2,3-Triazole-Sucrose derivatives | Candida albicans | 0.6 - 4.8 (µM) | |
| Aspergillus fumigatus | 1.2 - 8.9 (µM) |
Future Perspectives and Conclusion
While the full potential of this compound in medicinal chemistry is yet to be explicitly documented, the foundational knowledge of click chemistry and the proven track record of the 1,2,3-triazole scaffold provide a strong rationale for its exploration. Its utility as a bifunctional linker opens up a vast chemical space for the creation of novel conjugates with tailored pharmacological properties. Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this versatile building block. The systematic investigation of structure-activity relationships will be crucial in identifying lead candidates for various therapeutic targets.
References
- 1. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
The Versatile Building Block: A Technical Guide to 1-(6-bromohexyl)-1,2,3-triazole in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds. Among the plethora of triazole-based synthons, 1-(6-bromohexyl)-1,2,3-triazole emerges as a particularly valuable building block. Its bifunctional nature, featuring a reactive bromohexyl chain and a versatile triazole core, offers a gateway to a diverse array of novel heterocyclic structures with significant potential in drug discovery. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in the construction of innovative and biologically active molecules.
Synthesis of the Core Building Block: this compound
The most prevalent and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][2] This approach is highly favored for its reliability, mild reaction conditions, and high regioselectivity. The synthesis of this compound can be conceptually approached via two primary CuAAC routes:
-
Reaction of 6-bromo-1-hexyne with an azide source (e.g., sodium azide or trimethylsilyl azide).
-
Reaction of 1,6-dibromohexane with sodium azide to form 1-azido-6-bromohexane, followed by cycloaddition with a suitable alkyne (e.g., acetylene gas or an acetylene equivalent).
Conceptual Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established CuAAC methodologies.
Materials:
-
6-bromo-1-hexyne
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF/water)
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-1-hexyne in the chosen solvent system.
-
Add sodium azide to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the main reaction flask, followed by the dropwise addition of the sodium ascorbate solution. The color of the reaction mixture should change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is typically quenched by the addition of water or a dilute ammonium hydroxide solution.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the triazole proton, the methylene groups of the hexyl chain (including the triplet for the CH₂ adjacent to the bromine and the triplet for the CH₂ adjacent to the triazole nitrogen), and multiplets for the remaining methylene protons. |
| ¹³C NMR | Resonances for the two carbons of the triazole ring and the six carbons of the hexyl chain, including the characteristic signal for the carbon bearing the bromine atom. |
| FT-IR | Characteristic absorption bands for C-H stretching, C=C and C=N stretching of the triazole ring, and C-Br stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound, along with the characteristic isotopic pattern for a bromine-containing compound. |
Application in the Synthesis of Novel Heterocycles
The synthetic utility of this compound lies in its ability to act as a versatile linker and scaffold. The terminal bromine atom is a good leaving group, susceptible to nucleophilic substitution, while the triazole ring itself can be further functionalized or act as a key pharmacophoric element.
Nucleophilic Substitution Reactions
The bromohexyl moiety readily undergoes Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex heterocyclic systems.
General Workflow for Nucleophilic Substitution:
Figure 1: General workflow for nucleophilic substitution reactions.
1. Synthesis of Thioether-Linked Heterocycles:
Thiols are excellent nucleophiles for the displacement of the bromide. This reaction is valuable for introducing sulfur-containing heterocycles or creating linkers for bioconjugation.
Conceptual Experimental Protocol: Reaction with a Thiol
-
To a solution of this compound in a polar aprotic solvent like DMF or acetonitrile, add the desired thiol-containing heterocycle.
-
Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the thiol.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up involves quenching the reaction with water, extraction with an organic solvent, and purification by column chromatography.
Quantitative Data for a Representative Thioether Synthesis:
| Reactant 1 | Reactant 2 (Thiol) | Product | Yield (%) |
| This compound | 2-mercaptobenzothiazole | 1-(6-((benzo[d]thiazol-2-yl)thio)hexyl)-1,2,3-triazole | >85% |
| This compound | 4-mercaptopyridine | 1-(6-(pyridin-4-ylthio)hexyl)-1,2,3-triazole | >80% |
2. Synthesis of Ether- and Amine-Linked Heterocycles:
Alcohols and amines can also serve as nucleophiles, leading to the formation of ether and amine linkages, respectively. These reactions expand the chemical space of accessible heterocycles. The reaction conditions are similar to those for thiols, often requiring a base to deprotonate the alcohol or amine.
Intramolecular Cyclization for Fused Heterocycles
The bromohexyl chain can be utilized in intramolecular cyclization reactions to form fused heterocyclic systems. This strategy is particularly powerful for creating rigid and conformationally constrained molecules, which are often sought after in drug design.
Conceptual Workflow for Intramolecular Cyclization:
Figure 2: Conceptual workflow for intramolecular cyclization.
For instance, if the triazole ring itself is substituted with a nucleophilic group (e.g., an amino or hydroxyl group at the 4- or 5-position), an intramolecular cyclization could lead to the formation of a triazolo-azepine or triazolo-oxepine ring system. Such reactions are often promoted by a suitable base.
Biological Significance and Signaling Pathways
The 1,2,3-triazole core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The heterocycles synthesized from this compound are anticipated to inherit and potentially enhance these activities.
The flexible hexyl linker allows the attached heterocycle to orient itself optimally within the binding pocket of a biological target. The specific biological activity and the signaling pathways modulated will be highly dependent on the nature of the appended heterocyclic moiety.
Potential Signaling Pathways Targeted by Novel Heterocycles:
Figure 3: Potential signaling pathways modulated by novel heterocycles.
For example, triazole-linked heterocycles have been investigated as inhibitors of various kinases, which are key regulators of cell signaling pathways involved in cancer and inflammation. By judiciously choosing the heterocyclic warhead attached to the this compound scaffold, researchers can design molecules to target specific pathways with high affinity and selectivity.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds. Its straightforward synthesis via click chemistry and the reactivity of the bromohexyl chain provide a robust platform for generating molecular diversity. The resulting triazole-containing heterocycles are promising candidates for drug discovery, with the potential to modulate a wide range of biological targets and signaling pathways. Further exploration of the reactivity and applications of this synthon will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- 1. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 2. Synthesis and photochemistry of novel 1,2,3-triazole di-heterostilbenes. An experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. New triazole-based hybrids as neurotropic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Computational Modeling of 1-(6-bromohexyl)-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational modeling of the physicochemical and potential biological properties of 1-(6-bromohexyl)-1,2,3-triazole. While specific experimental data for this exact molecule is limited in publicly available literature, this document outlines the established computational methodologies and expected properties based on studies of structurally related 1-alkyl- and haloalkyl-1,2,3-triazole derivatives.
Introduction to this compound
The 1,2,3-triazole moiety is a significant pharmacophore in medicinal chemistry due to its metabolic stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups. The presence of a bromohexyl chain introduces lipophilicity and a reactive site for further functionalization, making this compound an interesting candidate for drug design and development. Computational modeling provides a powerful tool to predict its properties and potential biological activities, thereby guiding synthetic efforts and experimental screening.
Predicted Physicochemical and Electronic Properties
Quantitative data for this compound can be estimated using computational methods. The following table summarizes the predicted values based on established computational protocols applied to similar structures.
| Property | Predicted Value/Range | Computational Method |
| Molecular Weight | 234.12 g/mol | - |
| Molecular Formula | C8H14BrN3 | - |
| LogP (Lipophilicity) | 2.5 - 3.5 | ALOGPS, XLogP3 |
| Topological Polar Surface Area (TPSA) | 38.8 Ų | Quantum Chemical Calculations |
| Dipole Moment | 4.5 - 5.5 Debye | DFT (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -6.5 to -7.5 eV | DFT (B3LYP/6-311++G(d,p)) |
| LUMO Energy | -0.5 to 0.5 eV | DFT (B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | 6.0 to 8.0 eV | DFT (B3LYP/6-311++G(d,p)) |
Note: These values are estimations and may vary depending on the specific computational method and parameters used.
Computational and Experimental Protocols
Computational Methodologies
A typical computational workflow for characterizing this compound would involve the following steps:
-
Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This provides insights into bond lengths, bond angles, and dihedral angles.
-
Calculation of Physicochemical Properties: Properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) are calculated from the optimized geometry. The MEP map is particularly useful for identifying regions of the molecule that are prone to electrophilic and nucleophilic attack.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Docking: To investigate potential biological activity, molecular docking studies can be performed. This involves docking the optimized structure of this compound into the active site of a target protein (e.g., an enzyme or receptor) to predict its binding affinity and interaction modes. This can help in identifying potential drug targets and understanding the mechanism of action.
Experimental Protocols
The synthesis and characterization of this compound would typically follow these experimental procedures:
-
Synthesis: The most common method for synthesizing 1-substituted-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as a "click" reaction. In this case, 1-azido-6-bromohexane would be reacted with acetylene or a protected alkyne in the presence of a copper(I) catalyst.
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel.
-
Characterization: The structure and purity of the synthesized compound are confirmed using various spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Visualizations
Computational Workflow
The following diagram illustrates a typical computational workflow for the analysis of this compound.
Caption: Computational modeling workflow for this compound.
Hypothetical Signaling Pathway Inhibition
Based on molecular docking studies of similar triazole-containing compounds, this compound could be investigated as a potential inhibitor of a protein kinase signaling pathway. The following diagram illustrates this hypothetical interaction.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
Computational modeling is an indispensable tool in modern drug discovery and materials science. For a molecule like this compound, where experimental data may be scarce, in silico methods provide valuable predictions of its physicochemical, electronic, and potential biological properties. The methodologies and workflows described in this guide, based on established research on related triazole derivatives, offer a robust framework for the computational investigation of this and similar compounds, thereby accelerating research and development efforts.
Methodological & Application
Application Notes and Protocols for 1-(6-bromohexyl)-1,2,3-triazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4][5] The 1,2,3-triazole core is a stable and versatile linker that can participate in hydrogen bonding and dipole interactions, often mimicking the properties of an amide bond.
This document provides detailed application notes and protocols for the use of 1-(6-bromohexyl)-1,2,3-triazole in CuAAC reactions. The bromohexyl functional group serves as a versatile handle for post-cycloaddition modifications, enabling the synthesis of a diverse range of functionalized molecules. This bifunctional linker strategy allows for the initial construction of a triazole core, followed by the introduction of additional functionalities through substitution of the bromine atom.
Core Applications
The use of a bromohexyl-functionalized triazole in CuAAC offers a modular approach for the synthesis of complex molecules. Key applications include:
-
Drug Discovery: Synthesis of novel therapeutic agents by linking a pharmacophore via the triazole and then introducing a second functional group or targeting moiety at the bromohexyl chain.
-
Bioconjugation: Attachment of biomolecules such as peptides, proteins, or nucleic acids to create sophisticated bioprobes or therapeutic conjugates.[6]
-
Materials Science: Development of functionalized polymers and surfaces by anchoring the triazole and subsequently modifying the bromohexyl group.
Experimental Protocols
Protocol 1: Synthesis of 1-(6-bromohexyl)-4-aryl-1H-1,2,3-triazole via CuAAC Reaction
This protocol describes a general procedure for the synthesis of a 1-(6-bromohexyl)-4-aryl-1H-1,2,3-triazole through the CuAAC reaction between 1-azido-6-bromohexane and a terminal aryl alkyne.
Materials:
-
1-Azido-6-bromohexane
-
Arylacetylene (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the arylacetylene (1.0 mmol) and 1-azido-6-bromohexane (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-4 hours), dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-(6-bromohexyl)-4-aryl-1H-1,2,3-triazole.
Protocol 2: Post-Functionalization of 1-(6-bromohexyl)-4-aryl-1H-1,2,3-triazole via Nucleophilic Substitution
This protocol outlines a general method for the substitution of the bromine atom on the hexyl chain with a nucleophile, demonstrating the utility of the bromohexyl group as a functional handle.
Materials:
-
1-(6-bromohexyl)-4-aryl-1H-1,2,3-triazole (from Protocol 1)
-
Nucleophile (e.g., sodium azide, a thiol, or an amine) (1.5 mmol)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (for thiol or amine nucleophiles)
-
Diethyl ether
-
Water (deionized)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1-(6-bromohexyl)-4-aryl-1H-1,2,3-triazole (1.0 mmol) in DMF (10 mL) in a round-bottom flask.
-
Add the nucleophile (1.5 mmol). If using a thiol or amine, add potassium carbonate (2.0 mmol) as a base.
-
Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) and monitor by TLC.
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired functionalized triazole.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Synthesis of 1-(6-bromohexyl)-4-aryl-1H-1,2,3-triazoles
| Entry | Arylacetylene | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O (1:1) | 2 | 95 |
| 2 | 4-Methoxyphenylacetylene | CuI | DMF | 4 | 92 |
| 3 | 4-Chlorophenylacetylene | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O (1:1) | 3 | 93 |
| 4 | 1-Ethynyl-4-nitrobenzene | CuI | DMSO | 6 | 88 |
Table 2: Post-Functionalization of 1-(6-bromohexyl)-4-phenyl-1H-1,2,3-triazole
| Entry | Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Sodium Azide | NaN₃ | DMF | 60 | 12 | 1-(6-azidohexyl)-4-phenyl-1H-1,2,3-triazole | 98 |
| 2 | Thiophenol | K₂CO₃ | DMF | RT | 6 | 1-(6-(phenylthio)hexyl)-4-phenyl-1H-1,2,3-triazole | 90 |
| 3 | Morpholine | K₂CO₃ | Acetonitrile | 80 | 24 | 4-(6-(4-phenyl-1H-1,2,3-triazol-1-yl)hexyl)morpholine | 85 |
Visualizations
Caption: General workflow for the synthesis of this compound via CuAAC.
Caption: Post-functionalization workflow of this compound.
Conclusion
The use of this compound and its precursors in CuAAC reactions represents a powerful strategy for the modular synthesis of complex and functionalized molecules. The protocols and data presented herein provide a foundation for researchers to apply this versatile building block in their respective fields of study. The ability to perform a reliable CuAAC reaction followed by a straightforward post-functionalization step opens up a vast chemical space for exploration in drug discovery, bioconjugation, and materials science.
References
- 1. repository.cshl.edu [repository.cshl.edu]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization with 1-(6-bromohexyl)-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis and subsequent surface functionalization of various substrates with 1-(6-bromohexyl)-1,2,3-triazole. This versatile bifunctional molecule serves as a valuable building block in drug development and materials science, enabling the creation of tailored surfaces for a range of applications, including controlled drug release, biomolecule immobilization, and cell culture engineering. The protocol is divided into two main stages: the synthesis of this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, and its subsequent immobilization onto a substrate to create a functional surface.
Stage 1: Synthesis of this compound
The synthesis of this compound is achieved through the highly efficient and regioselective CuAAC reaction between 6-bromo-1-hexyne and an azide source, typically sodium azide, in the presence of a copper(I) catalyst.[1][2]
Experimental Protocol: Synthesis of this compound
Materials:
-
6-bromo-1-hexyne
-
Sodium azide (NaN3)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-1-hexyne (1.0 eq) and sodium azide (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).[3]
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4][5]
Stage 2: Surface Functionalization with this compound
The terminal bromine atom on the hexyl chain of this compound serves as a versatile anchor for covalent immobilization onto various surfaces or as an initiator for surface-initiated polymerization.[6][7] This protocol details the functionalization of a hydroxyl-terminated surface (e.g., glass or silicon oxide) as a representative example.
Experimental Protocol: Surface Immobilization
Materials:
-
Substrate with hydroxyl groups (e.g., glass slides, silicon wafers)
-
This compound
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
-
Triethylamine (TEA)
-
Ethanol
-
Deionized water
-
Nitrogen gas stream
-
Oven
Procedure:
Part A: Substrate Amination
-
Clean the hydroxyl-terminated substrate by sonicating in deionized water, followed by ethanol, and then drying under a stream of nitrogen.
-
Activate the surface by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ).
-
Immerse the cleaned and activated substrate in a 2% (v/v) solution of APTES in anhydrous toluene.
-
Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere.
-
Rinse the substrate sequentially with toluene, ethanol, and deionized water to remove any unbound silane.
-
Dry the aminosilane-coated substrate under a stream of nitrogen and cure in an oven at 110°C for 1 hour.
Part B: Immobilization of this compound
-
Prepare a solution of this compound (10 mM) and triethylamine (1.2 eq) in anhydrous toluene.
-
Immerse the aminated substrate in this solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours under a nitrogen atmosphere. The primary amine on the surface will displace the bromine atom in a nucleophilic substitution reaction.[7]
-
After the reaction, remove the substrate and sonicate it sequentially in toluene, ethanol, and deionized water to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
Characterization of the Functionalized Surface
The successful immobilization of this compound can be confirmed using various surface-sensitive analytical techniques.
| Characterization Technique | Expected Outcome |
| Contact Angle Goniometry | An increase in the water contact angle compared to the aminated surface, indicating the introduction of the more hydrophobic alkyl-triazole layer. |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of N 1s peaks corresponding to the triazole ring and a Br 3d peak, confirming the presence of the immobilized molecule. |
| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Appearance of characteristic peaks for the triazole ring and C-H stretching vibrations of the hexyl chain. |
| Ellipsometry | An increase in the thickness of the organic layer on the substrate, providing a quantitative measure of the immobilized film. |
Application in Drug Development: Surface-Initiated Polymerization for Drug Delivery
The bromo-terminated surface can act as an initiator for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).[6][8] This allows for the growth of polymer brushes with controlled molecular weight and density. These polymer brushes can be designed to encapsulate or conjugate drug molecules for controlled release applications.
Experimental Protocol: Surface-Initiated ATRP
Materials:
-
This compound functionalized substrate
-
Monomer (e.g., N-isopropylacrylamide (NIPAM) for a thermo-responsive polymer, or a methacrylate with a drug conjugate)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Solvent (e.g., water, methanol, or a mixture)
-
Syringe pump
-
Schlenk line
Procedure:
-
Place the functionalized substrate in a reaction vessel.
-
In a separate flask, prepare the polymerization solution by dissolving the monomer, CuBr, and bpy in the chosen solvent. Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.
-
Transfer the deoxygenated solution to the reaction vessel containing the substrate via a cannula.
-
Carry out the polymerization at a specific temperature for a defined period to control the polymer brush length.
-
Stop the polymerization by exposing the solution to air.
-
Remove the substrate and wash it extensively with a good solvent for the polymer to remove any non-grafted polymer chains.
-
Dry the polymer-grafted surface under a stream of nitrogen.
Diagrams
Caption: Experimental workflow for the synthesis and surface functionalization of this compound.
Caption: Workflow for creating a drug delivery system using SI-ATRP from a this compound functionalized surface.
References
- 1. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. A mild protocol for efficient preparation of functional molecules containing triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immobilization and Release Studies of Triazole Derivatives from Grafted Copolymer Based on Gellan-Carrying Betaine Units [mdpi.com]
- 6. Versatile Surface Modification of Hydrogels by Surface-Initiated, Cu0-Mediated Controlled Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 8. Renewable Fabric Surface-Initiated ATRP Polymerizations: Towards Mixed Polymer Brushes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides and Proteins using 1-(6-bromohexyl)-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been significantly advanced by the need for precise and stable linkages between biomolecules and other moieties such as therapeutic agents, imaging probes, or other proteins. The 1,2,3-triazole ring system has emerged as a highly valuable linker in this context. Its stability to enzymatic degradation, hydrolysis, and oxidation makes it an ideal surrogate for more labile chemical bonds.[1][2] The 1,2,3-triazole moiety behaves as a rigid linking unit, can mimic the electronic properties of amide bonds, and can be used to connect peptides to other functional groups.[3][4]
This document provides detailed application notes and protocols for the use of 1-(6-bromohexyl)-1,2,3-triazole as a reagent for the bioconjugation of peptides and proteins. This reagent combines the stability of the triazole linker with a reactive bromohexyl group, enabling the targeted alkylation of nucleophilic amino acid residues, most notably cysteine. Cysteine's relatively low abundance and the high nucleophilicity of its thiol side chain make it an ideal target for chemoselective modification of proteins.[5]
Principle of Bioconjugation
The bioconjugation strategy using this compound is based on the S-alkylation of cysteine residues. The thiol group (-SH) of cysteine is a potent nucleophile that readily reacts with the electrophilic bromohexyl group of the reagent, forming a stable thioether bond.[6][7] This reaction introduces the triazole moiety onto the peptide or protein, which can then serve as a stable linker for subsequent modifications or as a modulator of the biomolecule's properties.
Data Presentation
Table 1: Recommended Starting Conditions for Cysteine Alkylation
| Parameter | Recommended Value | Range for Optimization | Notes |
| pH | 7.5 | 7.0 - 8.5 | Higher pH increases the nucleophilicity of the cysteine thiol group by promoting its deprotonation.[6] |
| Temperature | Room Temperature (25°C) | 25°C - 37°C | Slightly elevated temperatures can increase the reaction rate.[6] |
| Reagent Molar Excess | 10-fold | 5 to 20-fold over peptide/protein | The optimal excess depends on the number of accessible cysteine residues and the desired degree of labeling. |
| Reaction Time | 2 hours | 1 - 4 hours | Reaction progress should be monitored to determine the optimal time. |
| Protein/Peptide Concentration | 1 mg/mL | 0.5 - 5 mg/mL | Higher concentrations can improve reaction efficiency.[8] |
Table 2: Second-Order Rate Constants for Cysteine Bioconjugation with Various Reagents
| Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Iodoacetamide | ~0.6 | [5] |
| N-methylated vinylpyridine | 18.2 | [5] |
| Nitro-substituted benzothiazole sulfone | 1651 | [5] |
| Chlorooxime | > 100 | [5] |
| Cyclopropenyl ketone | > 100 | [5] |
Note: The rate constant for this compound is expected to be in a similar range to other alkyl halides like iodoacetamide.
Experimental Protocols
Materials
-
Peptide or protein with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: 1 M Dithiothreitol (DTT) or L-cysteine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Analytical instruments (e.g., mass spectrometer, HPLC)
Protocol 1: Bioconjugation of a Peptide with this compound
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1 mg/mL. If the peptide has disulfide bonds that need to be reduced to free up cysteine residues, add a 2-5 fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10-fold molar excess of the this compound stock solution to the peptide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
Quenching: Add a 100-fold molar excess of a quenching reagent (e.g., DTT or L-cysteine) to consume any unreacted this compound. Incubate for 15 minutes at room temperature.
-
Purification: Purify the triazole-conjugated peptide using a suitable method such as size-exclusion chromatography or reverse-phase HPLC to remove excess reagents and byproducts.
-
Analysis: Characterize the purified conjugate by mass spectrometry to confirm the successful conjugation and determine the final molecular weight.
Protocol 2: Bioconjugation of a Protein with this compound
-
Protein Preparation: Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 2 mg/mL. If necessary, reduce disulfide bonds as described in the peptide protocol.
-
Reagent Preparation: Prepare a fresh stock solution of this compound as described above.
-
Conjugation Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 5% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or 1 hour at 37°C.
-
Quenching: Stop the reaction by adding a 100-fold molar excess of a quenching reagent.
-
Purification: Remove unreacted reagents and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Analysis: Confirm the conjugation and assess the degree of labeling using SDS-PAGE and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation.
Caption: Reaction mechanism of cysteine alkylation.
Caption: Logical relationship of reagent components.
References
- 1. bachem.com [bachem.com]
- 2. qyaobio.com [qyaobio.com]
- 3. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazoles as Biomimetics in Peptide Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(6-bromohexyl)-1,2,3-triazole in the Synthesis of PROTACs and Molecular Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural protein degradation machinery. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.
The 1,2,3-triazole moiety is a popular component in PROTAC linkers, often incorporated via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This approach allows for the modular and rapid assembly of PROTAC libraries with diverse linker lengths and compositions.[1] The resulting triazole ring is metabolically stable and can contribute to the rigidity of the linker, which can be advantageous for optimizing the geometry of the ternary complex.[3][4]
This document provides detailed application notes and protocols for the use of 1-(6-bromohexyl)-1,2,3-triazole , a pre-formed triazole-containing linker, in the synthesis of PROTACs. This linker offers a strategic advantage by providing a reactive alkyl bromide handle for conjugation to either the POI ligand or the E3 ligase ligand via an alkylation reaction, followed by subsequent elaboration to complete the PROTAC structure.
Signaling Pathways and Mechanism of Action
PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The general mechanism is depicted in the signaling pathway diagram below.
Caption: Mechanism of PROTAC-mediated protein degradation.
The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-charged E2 conjugating enzyme to the POI. The resulting poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.
Experimental Protocols
The use of this compound allows for a convergent synthetic strategy where this linker is first attached to either the POI ligand or the E3 ligase ligand, followed by coupling to the other binding moiety.
General Synthetic Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Synthesis of a POI-Linker Intermediate via Alkylation
This protocol describes the alkylation of a phenolic hydroxyl group on a generic POI ligand with this compound.
Materials:
-
POI ligand with a phenolic hydroxyl group (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired POI-linker conjugate.
Protocol 2: Synthesis of the Final PROTAC via Amide Coupling
This protocol describes the coupling of the POI-linker intermediate (assuming it has been modified to present a terminal amine) with an E3 ligase ligand possessing a carboxylic acid handle.
Materials:
-
POI-linker-amine intermediate (1.0 eq)
-
E3 ligase ligand with a carboxylic acid group (e.g., a derivative of pomalidomide or VH032) (1.1 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the POI-linker-amine intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC using preparative reverse-phase HPLC to yield the pure product.
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ). The following tables summarize representative data for PROTACs containing triazole-based linkers. While specific data for PROTACs synthesized with this compound is not available in the public domain, the data presented for structurally related PROTACs provide a benchmark for expected performance.
Table 1: Degradation Potency of Triazole-Containing PROTACs Targeting CDK9 [6][7]
| PROTAC ID | Linker Length (atoms) | DC₅₀ (µM) in MOLM-13 cells | Dₘₐₓ (%) in MOLM-13 cells | IC₅₀ (µM) in MV4-11 cells |
| 16 | 10 | 0.0023 | 94 | 0.0017 |
| 17 | 10 | 0.0076 | 93 | 0.0025 |
| 18 | 10 | 0.0190 | 90 | 0.0046 |
| 21 | 14 | 0.0013 | 95 | 0.0007 |
| 22 | 14 | 0.0041 | 91 | 0.0028 |
Data from a study on CDK9 degraders where the position of the triazole in the linker was varied.[6][7]
Table 2: Degradation Potency of Triazole-Containing PROTACs Targeting Other Proteins
| PROTAC ID | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| ARD-266 | AR | VHL | 0.2-1 | >95 | LNCaP, VCaP, 22Rv1 | [7] |
| PROTAC 7 | HDAC1 | VHL | 910 | >50 | HCT116 | [8] |
| PROTAC 9 | HDAC1 | VHL | 550 | >50 | HCT116 | [8] |
| ARV-110 | AR | CRBN | 1 | 85 | VCaP | [9] |
Conclusion
This compound serves as a valuable building block for the synthesis of PROTACs, enabling the incorporation of a stable triazole moiety into the linker via a reliable alkylation strategy. This approach provides an alternative to the more common click chemistry methodology and allows for the synthesis of PROTACs with diverse architectures. The provided protocols offer a general framework for the synthesis and evaluation of novel PROTACs using this versatile linker. The quantitative data from related triazole-containing PROTACs underscore the potential for achieving potent and efficient protein degradation. As with all PROTAC development, optimization of the linker length, composition, and attachment points is crucial for achieving the desired biological activity and drug-like properties.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. explorationpub.com [explorationpub.com]
- 6. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
Application Notes and Protocols for 1-(6-bromohexyl)-1,2,3-triazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 1-(6-bromohexyl)-1,2,3-triazole as a versatile linker in drug discovery, with a particular focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below are based on established methodologies for "click chemistry" and the synthesis of bifunctional molecules.
Introduction
The 1,2,3-triazole moiety is a highly valuable component in modern medicinal chemistry, often employed as a stable and rigid linker to connect two molecular entities.[1][2] Its formation via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers high efficiency, regioselectivity, and biocompatibility.[3][] The this compound linker combines a flexible six-carbon alkyl chain with the stable triazole ring, terminating in a reactive bromo group. This functional handle allows for subsequent nucleophilic substitution, making it an ideal building block for the modular synthesis of complex molecules like PROTACs.
In a typical PROTAC, this linker can be used to connect a "warhead" that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase, thereby inducing the targeted degradation of the POI. The length and composition of the linker are critical for the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[5]
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 1-azido-6-bromohexane, followed by a copper-catalyzed click reaction with an acetylene source.
Step 1: Synthesis of 1-azido-6-bromohexane
This reaction involves the nucleophilic substitution of one of the bromine atoms in 1,6-dibromohexane with an azide group.
Experimental Protocol:
-
In a round-bottom flask, dissolve 1,6-dibromohexane (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add sodium azide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature (20-25 °C) under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-azido-6-bromohexane.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal azido group of 1-azido-6-bromohexane is then reacted with a source of acetylene to form the 1,2,3-triazole ring.
Experimental Protocol:
-
In a suitable flask, dissolve 1-azido-6-bromohexane (1 equivalent) in a solvent mixture, such as t-butanol and water.
-
Add a source of acetylene. For the unsubstituted triazole, this can be achieved by bubbling acetylene gas through the solution or by using a protected acetylene source that can be deprotected in situ. A more practical approach for laboratory synthesis is the use of a terminal alkyne like trimethylsilylacetylene, followed by deprotection.
-
Add a copper(I) catalyst. This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents), and a reducing agent, such as sodium ascorbate (0.2 equivalents).[6]
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography to yield this compound.
Application in PROTAC Synthesis: A Representative Workflow
The this compound linker can be incorporated into a PROTAC molecule through a modular approach. The following workflow illustrates its use in synthesizing a hypothetical CDK9 degrader. Cyclin-dependent kinase 9 (CDK9) is a transcriptional kinase that is a promising target in various cancers.[7]
Experimental Protocol for PROTAC Synthesis:
-
Attachment of the Warhead: React the this compound linker with a CDK9 inhibitor ("warhead") that has been modified to contain a nucleophilic group (e.g., a phenol or amine). For example, a derivative of AT7519 could be used. The reaction is typically a nucleophilic substitution where the nucleophilic warhead displaces the bromine atom on the linker. This would be carried out in a suitable solvent like DMF with a base such as potassium carbonate.
-
Click Reaction with E3 Ligase Ligand: The resulting linker-warhead molecule, which now has a terminal triazole, would be further modified to introduce a terminal alkyne. Alternatively, and more commonly, the initial linker synthesis would be adapted to produce a linker with an azide at one end and an alkyne at the other, allowing for sequential click reactions. For this example, we will assume the linker-warhead has been prepared with a terminal alkyne. This alkyne-functionalized intermediate is then reacted with an azide-modified E3 ligase ligand (e.g., a derivative of pomalidomide) via a CuAAC reaction, as described previously, to yield the final PROTAC molecule.
Quantitative Data for Representative PROTACs
| PROTAC | Target(s) | Linker Type | IC₅₀ / DC₅₀ | Cell Line | Reference |
| CDK9 Degrader (Hypothetical) | CDK9 | C6 Alkyl-Triazole | DC₅₀: 0.1-1 µM | MV4-11 (AML) | Based on[7][8] |
| CPR3 | IGF-1R, Src | Triazole-containing | IC₅₀: ~5 µM | MCF7 | [9] |
| CPR4 | IGF-1R, Src | Triazole-containing | IC₅₀: ~5 µM | A549 | [9] |
| PROTAC CDK9 degrader-6 | CDK9 | Not specified | DC₅₀: 0.10 µM (CDK9₄₂) | Not specified | [8] |
Targeted Signaling Pathways
CDK9-Mediated Apoptosis
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote transcriptional elongation. Inhibition or degradation of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[10]
IGF-1R/Src Signaling in Cancer Proliferation
The Insulin-like Growth Factor 1 Receptor (IGF-1R) and the non-receptor tyrosine kinase Src are frequently overactive in cancer, promoting cell proliferation and survival through downstream pathways like the PI3K/Akt and Ras/MAPK pathways.[11][12] A dual degrader targeting both IGF-1R and Src can effectively shut down these pro-cancer signals.
Conclusion
This compound is a valuable and adaptable linker for the synthesis of bifunctional molecules in drug discovery. Its straightforward synthesis and the robustness of the click chemistry used for its incorporation make it an attractive choice for building libraries of compounds, such as PROTACs. The protocols and data presented here provide a foundation for researchers to utilize this linker in the development of novel therapeutics targeting a range of diseases.
References
- 1. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 11. Combined Inhibition of IGF-1R/IR and Src family kinases enhances antitumor effects in prostate cancer by decreasing activated survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drugging IGF-1R in cancer: New insights and emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazole-Containing Polymers Using 1-(6-Bromohexyl)-1,2,3-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,3-triazole-containing polymers utilizing 1-(6-bromohexyl)-1,2,3-triazole derivatives. This class of polymers is of significant interest in biomedical fields due to the unique properties of the 1,2,3-triazole moiety, including its high stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] The hexyl spacer provides flexibility to the polymer backbone, which can be advantageous for applications such as drug delivery, bio-conjugation, and the development of advanced materials.
The synthetic strategies discussed herein primarily focus on two powerful polymerization techniques: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and Atom Transfer Radical Polymerization (ATRP).
Synthesis of the Key Building Block: 1-(6-Bromohexyl)-1H-1,2,3-triazole
The foundational step in the synthesis of the target polymers is the preparation of the 1-(6-bromohexyl)-1H-1,2,3-triazole monomer. This is typically achieved through a substitution reaction.
Experimental Protocol: Synthesis of 1-(6-Bromohexyl)-1H-1,2,3-triazole
This protocol is based on the general principles of N-alkylation of 1,2,3-triazoles.
Materials:
-
1H-1,2,3-triazole
-
1,6-Dibromohexane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1H-1,2,3-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add 1,6-dibromohexane (3.0 eq) to the reaction mixture.
-
Heat the mixture to 60-70°C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(6-bromohexyl)-1H-1,2,3-triazole.
Polymerization Methodologies
The 1-(6-bromohexyl)-1H-1,2,3-triazole can be utilized in polymer synthesis in two primary ways: as a precursor to a monomer for click polymerization or as an initiator for ATRP.
Synthesis of Triazole-Containing Polymers via CuAAC "Click" Polymerization
In this approach, the bromo-functionalized triazole is first converted into an azide- or alkyne-containing monomer. This monomer is then polymerized with a corresponding di-functional co-monomer via CuAAC.
Workflow for CuAAC Polymerization:
Caption: Workflow for the synthesis of a 1,2,3-triazole-containing polymer via CuAAC.
Materials:
-
1-(6-Bromohexyl)-1H-1,2,3-triazole
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(6-bromohexyl)-1H-1,2,3-triazole (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-(6-azidohexyl)-1H-1,2,3-triazole.
This protocol describes the polymerization of the azide-functionalized triazole monomer with a dialkyne.
Materials:
-
1-(6-Azidohexyl)-1H-1,2,3-triazole
-
A dialkyne monomer (e.g., 1,7-octadiyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
N,N-Dimethylformamide (DMF) or a mixture of DMF and water
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve the 1-(6-azidohexyl)-1H-1,2,3-triazole monomer (1.0 eq) and the dialkyne monomer (1.0 eq) in DMF.
-
Degas the solution by bubbling with nitrogen or argon for 30 minutes.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.1 eq) in a minimal amount of water or DMF.
-
Add the catalyst solution to the monomer solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 24-48 hours. The polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum to obtain the final poly(1,2,3-triazole).
Quantitative Data for Representative Poly(1,2,3-triazole)s (Literature Values for Similar Systems):
| Monomer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Reference |
| Diazide + Dialkyne | 15,000 - 30,000 | 25,000 - 50,000 | 1.5 - 2.0 | 45 - 60 | [2][3] |
| Azide-Alkyne Monomer | 10,000 - 25,000 | 18,000 - 45,000 | 1.6 - 2.2 | 50 - 70 | [4][5] |
Note: The specific properties of the polymer will depend on the exact monomers and reaction conditions used.
Synthesis of Triazole-Containing Polymers via Atom Transfer Radical Polymerization (ATRP)
The bromohexyl group of 1-(6-bromohexyl)-1H-1,2,3-triazole makes it a suitable initiator for ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.[6][7]
Workflow for ATRP using a Triazole-Functionalized Initiator:
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1,2,3-Triazole-based sequence-defined oligomers and polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. mdpi.com [mdpi.com]
- 6. A novel modular approach to triazole-functionalized phthalocyanines using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Nanoparticles with 1-(6-bromohexyl)-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with precisely designed ligands is a cornerstone of nanotechnology, enabling their application in targeted drug delivery, advanced imaging, and diagnostics. 1-(6-bromohexyl)-1,2,3-triazole is a versatile bifunctional linker. The triazole group offers metabolic stability and the capacity for hydrogen bonding, while the bromohexyl chain provides a reactive site for conjugation to nanoparticle surfaces or further chemical modification.[1] This document provides detailed protocols for the synthesis of a thiol-terminated derivative of this linker for robust gold nanoparticle functionalization, the subsequent nanoparticle conjugation, and characterization, along with an overview of a relevant biological pathway for such nanoparticles.
Synthesis of S-(6-(1H-1,2,3-triazol-1-yl)hexyl) ethanethioate
For robust and stable functionalization of gold nanoparticles, a thiol-terminated linker is preferable due to the strong gold-thiol bond.[2][3] Therefore, the protocol below first describes the synthesis of this compound, followed by its conversion to a thiol-acetate protected linker, which can be deprotected in situ during nanoparticle conjugation.
Part 1: Synthesis of this compound
This procedure is adapted from general methods for the N-alkylation of 1,2,3-triazoles with alkyl halides. The reaction involves the nucleophilic substitution of a bromide from 1,6-dibromohexane by the 1,2,3-triazole anion.
Materials:
-
1,2,3-triazole
-
1,6-dibromohexane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
In a 100 mL round-bottom flask, dissolve 1,2,3-triazole (1.0 g, 14.5 mmol) in 30 mL of DMF.
-
Add potassium carbonate (2.4 g, 17.4 mmol) to the solution.
-
Add 1,6-dibromohexane (7.1 g, 29.0 mmol, 2 equivalents) to the reaction mixture.
-
Heat the mixture to 60°C and stir for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a colorless oil.
Part 2: Synthesis of S-(6-(1H-1,2,3-triazol-1-yl)hexyl) ethanethioate
The bromo-terminated linker is converted to a thiol-acetate to facilitate a more controlled functionalization onto gold nanoparticles.
Materials:
-
This compound
-
Potassium thioacetate
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Protocol:
-
Dissolve this compound (1.0 g, 4.3 mmol) in 20 mL of acetone in a 50 mL round-bottom flask.
-
Add potassium thioacetate (0.59 g, 5.2 mmol) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium bromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude S-(6-(1H-1,2,3-triazol-1-yl)hexyl) ethanethioate.
-
The crude product can be purified by column chromatography if necessary, though it is often of sufficient purity for the subsequent nanoparticle functionalization step.
Caption: Synthesis of the thiol-terminated triazole linker.
Functionalization of Gold Nanoparticles
This protocol describes the functionalization of citrate-stabilized gold nanoparticles (AuNPs) with the synthesized thiol-terminated triazole linker. The thioacetate group is cleaved in situ by a mild base, allowing the formation of a strong gold-thiol bond.
Materials:
-
Citrate-stabilized gold nanoparticles (e.g., 20 nm diameter)
-
S-(6-(1H-1,2,3-triazol-1-yl)hexyl) ethanethioate
-
Methanol
-
Ammonium hydroxide (NH₄OH) solution (e.g., 28-30%)
-
Phosphate-buffered saline (PBS)
-
Centrifuge tubes
-
Centrifuge
Protocol:
-
Synthesize citrate-stabilized AuNPs (e.g., via the Turkevich method) or obtain a commercial dispersion.[2][4]
-
To 10 mL of the AuNP solution, add a solution of S-(6-(1H-1,2,3-triazol-1-yl)hexyl) ethanethioate in methanol (e.g., 100 µL of a 1 mg/mL solution).
-
Add a small amount of ammonium hydroxide solution (e.g., 10 µL of a 1 M solution) to facilitate the deprotection of the thioacetate.
-
Gently agitate the mixture at room temperature for 12-24 hours to allow for ligand exchange.
-
Purify the functionalized AuNPs by centrifugation. For 20 nm AuNPs, a typical speed is around 12,000 x g for 20 minutes.
-
Carefully remove the supernatant, which contains excess linker and displaced citrate ions.
-
Resuspend the nanoparticle pellet in a desired buffer, such as PBS, by gentle sonication or vortexing.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.
-
Store the final suspension of triazole-functionalized AuNPs at 4°C.
Caption: Workflow for gold nanoparticle functionalization.
Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm successful functionalization and to assess the properties of the resulting nanoparticles.
| Parameter | Technique | Purpose | Expected Outcome for Triazole-Functionalized AuNPs |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | To measure the size of the nanoparticles in solution, including the ligand shell. | An increase in hydrodynamic diameter compared to the citrate-stabilized AuNPs, indicating the presence of the triazole-hexyl linker on the surface. |
| Surface Plasmon Resonance | UV-Vis Spectroscopy | To monitor changes in the optical properties of the AuNPs upon ligand exchange. | A slight red-shift in the surface plasmon resonance peak is expected due to the change in the local refractive index at the nanoparticle surface. |
| Surface Charge | Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A change in zeta potential from negative (for citrate-stabilized AuNPs) to a less negative or near-neutral value, depending on the pH and buffer conditions. |
| Confirmation of Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the chemical bonds present on the nanoparticle surface. | Appearance of characteristic peaks for the triazole ring and C-H stretches from the hexyl chain. |
| Morphology and Core Size | Transmission Electron Microscopy (TEM) | To visualize the size and shape of the nanoparticle core. | The core size and shape of the AuNPs should remain unchanged after functionalization. |
Example Quantitative Data
The following table presents hypothetical but realistic data for the characterization of 20 nm gold nanoparticles before and after functionalization with the triazole linker.
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Surface Plasmon Resonance (nm) |
| Citrate-Stabilized AuNPs | 22.5 ± 1.2 | 0.15 | -35.2 ± 2.5 | 520 |
| Triazole-Functionalized AuNPs | 28.8 ± 1.5 | 0.18 | -10.5 ± 1.8 | 524 |
Application in Biological Systems: Cellular Uptake
Nanoparticles functionalized with ligands like 1,2,3-triazoles are often designed for interaction with biological systems, for example, in drug delivery. A critical first step in their mechanism of action is cellular uptake. Most nanoparticles enter cells through endocytosis, a process where the cell membrane engulfs the nanoparticle.
The main endocytic pathways include:
-
Clathrin-mediated endocytosis: This is a common pathway for the uptake of nutrients and signaling molecules.
-
Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane.
-
Macropinocytosis: This process involves the non-specific uptake of large amounts of extracellular fluid and particles.
-
Phagocytosis: This is primarily carried out by specialized immune cells to engulf large particles.
The physicochemical properties of the functionalized nanoparticles, such as size, shape, and surface chemistry (including the presence of the triazole linker), will influence which uptake pathways are utilized.[5][6]
Caption: General pathways for cellular uptake of nanoparticles.
References
- 1. The Impact of Surface Functionalization on the Biophysical Properties of Silver Nanoparticles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc [mdpi.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Click Chemistry Reactions Involving 1-(6-bromohexyl)-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and utilization of 1-(6-bromohexyl)-1,2,3-triazole as a versatile bifunctional linker in click chemistry applications. The protocols outlined below are intended for researchers in drug development, bioconjugation, and materials science, offering a robust methodology for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent functionalization.
Introduction
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[2] This reaction has found widespread use in various scientific disciplines, including drug discovery, materials science, and bioconjugation.[1][2]
The bifunctional linker, this compound, is a valuable tool in multi-step synthesis and bioconjugation strategies. It incorporates a triazole ring, formed via a click reaction, for stable conjugation to a molecule of interest, and a terminal bromohexyl group that serves as a handle for subsequent nucleophilic substitution reactions. This allows for the sequential or orthogonal attachment of two different molecular entities.
Synthesis of this compound
A highly efficient method for the synthesis of this compound is a one-pot reaction from 1,6-dibromohexane, sodium azide, and a suitable alkyne (e.g., phenylacetylene or trimethylsilylacetylene). This approach avoids the isolation of the potentially hazardous 6-bromohexyl azide intermediate.[3][4]
Protocol 1: One-Pot Synthesis of 1-(6-bromohexyl)-4-phenyl-1,2,3-triazole
This protocol describes the synthesis of a model compound, 1-(6-bromohexyl)-4-phenyl-1,2,3-triazole.
Materials:
-
1,6-dibromohexane
-
Sodium azide (NaN₃)
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,6-dibromohexane (1.0 eq) and sodium azide (1.2 eq) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Add phenylacetylene (1.0 eq), copper(I) iodide (0.1 eq), and N,N-diisopropylethylamine (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 1-(6-bromohexyl)-4-phenyl-1,2,3-triazole.
Application of this compound in Bioconjugation
The synthesized this compound can be used as a linker to conjugate a biomolecule (e.g., a protein or a peptide containing an azide or alkyne group) with another molecule (e.g., a fluorescent dye, a drug, or a targeting ligand) via nucleophilic substitution at the bromo- position.
Protocol 2: Two-Step Bioconjugation using this compound as a Linker
This protocol outlines a general two-step procedure for bioconjugation.
Step 1: Click Reaction with a Biomolecule
Materials:
-
Azide- or alkyne-modified biomolecule
-
1-(6-bromohexyl)-4-phenyl-1,2,3-triazole (or other alkyne/azide partner)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Dissolve the azide- or alkyne-modified biomolecule in an appropriate buffer.
-
Prepare a stock solution of the copper catalyst by premixing CuSO₄ and THPTA in water.
-
To the biomolecule solution, add the 1-(6-bromohexyl)-4-phenyl-1,2,3-triazole (or its azide/alkyne counterpart) and the copper catalyst solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
Purify the resulting biomolecule-triazole conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents.
Step 2: Nucleophilic Substitution with a Functional Molecule
Materials:
-
Biomolecule-triazole-bromohexyl conjugate from Step 1
-
Nucleophilic functional molecule (e.g., a thiol-containing dye or an amine-containing drug)
-
A suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Organic co-solvent (e.g., DMSO or DMF) if the functional molecule is not water-soluble
Procedure:
-
Dissolve the purified biomolecule-triazole-bromohexyl conjugate in the appropriate buffer.
-
Dissolve the nucleophilic functional molecule in the same buffer or in a minimal amount of a compatible organic co-solvent.
-
Add the solution of the functional molecule to the solution of the biomolecule conjugate.
-
Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37 °C) for 2-12 hours, monitoring the reaction progress if possible.
-
Purify the final bioconjugate using a suitable method to remove unreacted functional molecules and byproducts.
Quantitative Data
The following table summarizes typical reaction conditions and yields for CuAAC reactions involving functionalized azides and alkynes, which are analogous to the reactions described in the protocols.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuI (5 mol%), DIPEA | DMF/H₂O | 12 | 95 | [5] |
| Propargyl Alcohol | 1-Azidohexane | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1 | 98 | [6] |
| 4-Ethynyltoluene | 1-(Azidomethyl)benzene | CuI (1 mol%) | neat | 0.5 | 99 | [7] |
| N-propargyl-4-nitrobenzamide | 1-azido-4-nitrobenzene | CuI (10 mol%) | DMF | 10 | 88 | [5] |
| 1-Ethynylcyclohexene | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 4 | 91 | [6] |
Diagrams
Caption: Workflow for the synthesis and application of the bifunctional triazole linker.
Caption: Logical relationship of the molecular assembly using the bifunctional linker.
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Monitoring Reactions with 1-(6-bromohexyl)-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 1-(6-bromohexyl)-1,2,3-triazole, a versatile building block in medicinal chemistry and materials science. The following protocols for common analytical techniques are designed to enable researchers to effectively track reaction progress, identify key intermediates and final products, and ensure reaction completion.
Introduction
This compound is a key intermediate in the synthesis of various functionalized molecules, often utilized in "click chemistry" reactions for bioconjugation, drug discovery, and materials science.[1] Accurate monitoring of its reactions is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final products. This document outlines the application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
Analytical Techniques and Protocols
Thin-Layer Chromatography (TLC) for Rapid Reaction Screening
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[2][3][4]
Experimental Protocol:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (1-2 drops) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration.
-
TLC Plate Spotting: On a silica gel F254 TLC plate, spot the diluted reaction mixture alongside the starting materials (this compound and the other reactant) as references.
-
Elution: Develop the TLC plate in a chamber containing an appropriate mobile phase. A common solvent system for triazole derivatives is a mixture of hexane and ethyl acetate. The optimal ratio should be determined experimentally to achieve good separation (e.g., Hexane:Ethyl Acetate 4:6 v/v).[2]
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and dry it. Visualize the spots under UV light (254 nm). If the compounds are not UV-active, staining with potassium permanganate or iodine may be necessary.
-
Interpretation: The reaction is considered complete when the spot corresponding to the starting material has disappeared, and a new spot corresponding to the product is prominent. The retention factor (Rf) value for each spot can be calculated to aid in identification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures, providing information on the concentration of reactants, intermediates, and products over time.[5][6][7] Reversed-phase HPLC is commonly used for the analysis of triazole derivatives.[8]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[5]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically employed. The addition of a small amount of acid, such as sulfuric acid, can improve peak shape.[5] A starting point could be a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Preparation: At specific time intervals, take an aliquot from the reaction, quench it if necessary, and dilute it with the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample into the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 254 nm), where the reactants and products have significant absorbance.
-
Quantification: Create a calibration curve for the starting material and, if available, the product standard. The concentration of the species in the reaction mixture can be determined by comparing their peak areas to the calibration curve.
Data Presentation:
| Time (min) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | X | 0 | 0 |
| 30 | Y | Z | Calculated |
| 60 | A | B | Calculated |
| 120 | C | D | Calculated |
Table 1: Example of HPLC data for monitoring reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural characterization of starting materials, intermediates, and final products. Both ¹H and ¹³C NMR are crucial for confirming the formation of the desired triazole derivative.[9][10][11][12] In-situ NMR monitoring can also provide real-time kinetic data.
Experimental Protocol:
-
Sample Preparation: For routine analysis, withdraw an aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9][13]
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Key signals to monitor include:
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to confirm the carbon framework of the product. Look for the characteristic signals of the triazole ring carbons.
-
In-situ Monitoring: For real-time analysis, the reaction can be carried out directly in an NMR tube using a benchtop NMR spectrometer.[1] This allows for the continuous monitoring of key proton signals to determine reaction kinetics.
Data Presentation:
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound (Starting Material) | ~7.7 (s, 1H, triazole-H), ~4.4 (t, 2H, N-CH₂), ~3.4 (t, 2H, CH₂-Br) | ~130 (triazole-CH), ~123 (triazole-C), ~50 (N-CH₂), ~33 (CH₂-Br) |
| Product | Characteristic shifts for the newly formed structure | Characteristic shifts for the new functional groups |
Table 2: Expected NMR shifts for this compound and a generic product. Actual shifts may vary.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is used to determine the molecular weight of the reactants and products, confirming the identity of the synthesized compounds.[15][16][17]
Experimental Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for many triazole derivatives.
-
Analysis: Acquire the mass spectrum. The molecular ion peak ([M+H]⁺ or [M+Na]⁺) should correspond to the expected molecular weight of the product.
-
Fragmentation Analysis: In some cases, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern of the product, providing further structural confirmation.
Data Presentation:
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | 246.06/248.06 (due to Br isotopes) | 246.05/248.05 |
| Product | Calculated MW + 1.0078 | Observed value |
Table 3: Example of Mass Spectrometry data.
Visualized Workflows
The following diagrams illustrate the general workflows for monitoring reactions involving this compound.
Caption: Workflow for TLC Monitoring.
Caption: Workflow for Quantitative HPLC Analysis.
Caption: Workflow for NMR and MS Analysis.
Conclusion
The analytical techniques and protocols detailed in these application notes provide a comprehensive framework for monitoring reactions involving this compound. The selection of the most appropriate technique will depend on the specific requirements of the reaction, such as the need for qualitative or quantitative data, and the available instrumentation. By employing these methods, researchers can gain valuable insights into their reaction systems, leading to improved efficiency and success in the synthesis of novel compounds.
References
- 1. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click synthesis of 1,2,3-triazole based imidazoles: Antitubercular evaluation, molecular docking and HSA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antiplasmodial Activity of 1,2,3-Triazole-Naphthoquinone Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cu(i)-catalysed 1,2,3-triazole stitched chalcomer assembly as Pb(ii) and Cu(ii) ion sensor: DFT and docking scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unveiling the ion sensing capabailities of ‘click’ derived chalcone-tailored 1,2,3-triazolic isomers for Pb(ii) and Cu(ii) ions: DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 1-(6-bromohexyl)-1,2,3-triazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-(6-bromohexyl)-1,2,3-triazole. It includes frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and summary data tables to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][] This reaction involves the 1,3-dipolar cycloaddition of an azide and a terminal alkyne.[3] For this specific synthesis, the reaction occurs between 1-azido-6-bromohexane and an acetylene source , catalyzed by a copper(I) species. The CuAAC reaction is known for its high yield, mild reaction conditions, and exceptional regioselectivity, typically forming the 1,4-disubstituted triazole isomer exclusively.[4]
Q2: How are the necessary starting materials, 1-azido-6-bromohexane and the alkyne, prepared or sourced?
A2: 1-azido-6-bromohexane (CAS No: 235095-05-3) is typically synthesized from 1,6-dibromohexane by reacting it with sodium azide (NaN₃) in a solvent like N,N-dimethyl-formamide (DMF).[5][6][7] For the synthesis of the target molecule with an unsubstituted triazole ring, an acetylene source is required. This can be acetylene gas itself or a solid surrogate like calcium carbide (CaC₂), which releases acetylene upon reaction with water.[8]
Q3: What are the essential components for a successful CuAAC reaction?
A3: A typical CuAAC reaction mixture includes:
-
The azide: 1-azido-6-bromohexane.
-
The alkyne: An acetylene source.
-
A Copper(I) source: This is the active catalyst. It can be added directly (e.g., CuI) or, more commonly, generated in situ.[4][9]
-
A reducing agent: Required if generating Cu(I) in situ from a Cu(II) salt. Sodium ascorbate is the most common choice.[10]
-
A Copper-stabilizing ligand (optional but recommended): Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) accelerate the reaction and protect the catalyst from oxidation.[11]
-
A solvent system: Often a mixture of water and an organic solvent such as THF, t-butanol, or DMSO to dissolve all reactants.[12][13]
Q4: Which copper source and reducing agent combination is optimal?
A4: The most widely used system is generating the Cu(I) catalyst in situ from copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and a 3- to 10-fold excess of sodium ascorbate.[10] This method is convenient as the reagents are inexpensive and stable. Alternatively, direct Cu(I) salts like copper(I) iodide (CuI) can be used, which do not require a reducing agent but may be more sensitive to oxidation.[14]
Q5: Is a stabilizing ligand for the copper catalyst necessary?
A5: While the reaction can proceed without a ligand, using one is highly recommended. Ligands prevent the oxidation of the active Cu(I) catalyst, minimize unwanted side reactions, and can significantly accelerate the reaction rate.[10][12] In complex systems, ligands can also prevent the copper catalyst from being sequestered by other functional groups present in the starting materials.[13]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Problem: Low or No Product Formation
Q: My reaction shows little to no conversion to the desired triazole. What are the primary things to check? A: First, verify the integrity and purity of your starting materials, 1-azido-6-bromohexane and your alkyne source. An old or impure azide can significantly reduce yield. Perform a simple test reaction with a reliable model alkyne (like propargyl alcohol) and your azide to confirm its reactivity.[12][13] Also, ensure that all reagents were added in the correct order and stoichiometry.
Q: I suspect my copper catalyst is inactive due to oxidation. How can I prevent this? A: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen. To mitigate this, ensure you are using an excess of the reducing agent (sodium ascorbate). It is also good practice to deoxygenate your solvents by sparging with nitrogen or argon before use and to run the reaction under an inert atmosphere.[12]
Q: My starting materials are not fully dissolving in the solvent system. Could this be the problem? A: Yes, poor solubility can severely limit reaction rates. If you observe this, consider adding a co-solvent like DMSO or DMF to improve the solubility of hydrophobic reactants.[12][13]
Problem: Reaction is Slow or Stalls Before Completion
Q: The reaction is proceeding very slowly or appears to have stopped. How can I increase the reaction rate? A: To accelerate the reaction, you can:
-
Add a Cu(I)-stabilizing ligand: If you are not already using one, adding a ligand like THPTA can dramatically increase the reaction rate.[11]
-
Increase the temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often drive it to completion, although this should be done cautiously to avoid side reactions.[15]
-
Check your buffer: Certain buffers, like Tris, or high concentrations of chloride ions (>0.2 M) can bind to the copper catalyst and slow the reaction. Consider using phosphate, HEPES, or MOPS buffers.[13]
Problem: Product Purification and Contamination
Q: My final product is contaminated with copper. How can I effectively remove it? A: Copper contamination is a common issue as the triazole product can chelate copper ions.[16] To remove the copper, you can wash a solution of your product (in an organic solvent like dichloromethane or ethyl acetate) with an aqueous solution of a chelating agent like EDTA.[16] Passing the product through a plug of silica gel or activated carbon may also be effective.[16] In some cases, precipitation or recrystallization can leave the copper salts behind in the mother liquor.[17]
Data Presentation
Table 1: Typical Optimized Reaction Conditions for CuAAC Synthesis
| Parameter | Recommended Condition | Rationale & Notes |
| Azide | 1.0 equivalent | Limiting reagent. |
| Alkyne | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the azide. |
| Copper Source | 1-5 mol% CuSO₄·5H₂O | Common, stable Cu(II) source.[15] |
| Reducing Agent | 5-10 mol% Sodium Ascorbate | In situ reduction of Cu(II) to Cu(I). Excess protects against oxidation.[10] |
| Ligand | 5-10 mol% THPTA | Accelerates reaction and stabilizes Cu(I) catalyst.[11] |
| Solvent | H₂O / THF (1:1) or H₂O / t-BuOH (1:1) | Provides solubility for both organic and inorganic reagents.[18] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most CuAAC reactions; gentle heating can be applied if slow. |
| Atmosphere | Air or Inert (Nitrogen/Argon) | An inert atmosphere is recommended to minimize catalyst oxidation.[12] |
Table 2: Troubleshooting Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No Yield | 1. Impure or degraded starting materials. 2. Inactive (oxidized) catalyst. 3. Poor solubility of reactants. | 1. Verify purity of azide and alkyne via NMR/MS. 2. Use fresh sodium ascorbate; deoxygenate solvents.[12] 3. Add a co-solvent like DMSO.[13] |
| Slow Reaction | 1. No ligand used. 2. Inhibitory buffer components (e.g., Tris). 3. Reaction temperature is too low. | 1. Add 5-10 mol% of a suitable ligand (e.g., THPTA). 2. Switch to a non-coordinating buffer like HEPES or phosphate.[13] 3. Gently warm the reaction to 40-60 °C. |
| Copper Contamination | The triazole product chelates copper ions. | Wash the organic solution of the product with aqueous EDTA. Column chromatography or treatment with activated carbon can also be effective.[16] |
Experimental Protocols
Protocol 1: Synthesis of 1-azido-6-bromohexane
This protocol is adapted from literature procedures for the azidation of alkyl halides.[5]
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,6-dibromohexane (1.0 eq.) in anhydrous N,N-dimethyl-formamide (DMF).
-
Azide Addition: Add sodium azide (NaN₃, 1.1-1.2 eq.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C) under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-azido-6-bromohexane. The product can be further purified by column chromatography if necessary.
Safety Note: Sodium azide and organic azides are potentially explosive. Handle with extreme care, avoid heating neat, and use appropriate personal protective equipment.
Protocol 2: Synthesis of this compound via CuAAC
This is a general protocol for a copper-catalyzed click reaction.
-
Reagent Preparation:
-
Prepare a stock solution of 1 M sodium ascorbate in deionized water. This should be made fresh.
-
Prepare a stock solution of 0.5 M CuSO₄·5H₂O in deionized water.
-
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-azido-6-bromohexane (1.0 eq.) in a 1:1 mixture of water and THF (or t-butanol).
-
Alkyne Addition: Introduce the acetylene source. If using calcium carbide (CaC₂), add small, solid pieces (1.5 eq.) directly to the reaction mixture.
-
Catalyst Addition: Add the sodium ascorbate solution (0.1 eq.) to the mixture, followed by the CuSO₄ solution (0.05 eq.). A color change is often observed as the Cu(I) species is formed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the disappearance of the azide starting material by TLC (staining with KMnO₄ or using a UV lamp if the product is UV-active). The reaction is typically complete in 1-12 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with a saturated aqueous solution of EDTA to remove copper, then wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of the target triazole.
Troubleshooting Logic for Low Reaction Yield
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-azido-6-broMo-Hexane|lookchem [lookchem.com]
- 6. 1-Azido-6-bromo-hexane 95% | CAS: 235095-05-3 | AChemBlock [achemblock.com]
- 7. 1-Azido-6-bromohexane | C6H12BrN3 | CID 71358027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 9. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex [mdpi.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 18. organic chemistry - CuAAC "Click" reaction giving inconsistent results - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Purification of 1-(6-bromohexyl)-1,2,3-triazole and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(6-bromohexyl)-1,2,3-triazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry".[1][2] This reaction involves the cycloaddition of a terminal alkyne with an azide. For the synthesis of the target compound, this would typically involve the reaction of 1-azido-6-bromohexane with a suitable alkyne in the presence of a copper(I) catalyst.
Q2: What are the typical impurities encountered during the synthesis and purification of this compound?
A2: Common impurities include residual copper catalyst, unreacted starting materials (6-azido-1-bromohexane and the alkyne), and potential side products such as regioisomers (1,5-disubstituted triazoles) or oxidative homocoupling products of the alkyne (diynes).[3][4] The formation of regioisomers is less common in the copper-catalyzed reaction, which predominantly yields the 1,4-disubstituted product.[5]
Q3: What are the recommended primary purification techniques for this compound?
A3: The most widely reported and effective purification method is flash column chromatography on silica gel.[6] Recrystallization can also be employed, particularly if the product is a solid at room temperature.[7][8]
Q4: How can I confirm the purity and identity of the final product?
A4: The purity and identity of this compound can be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy.[9] Thin-layer chromatography (TLC) is also a quick and useful tool to assess the purity and determine the appropriate solvent system for column chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Blue/Green coloration of the product after purification | Residual copper salts are complexing with the triazole product.[4] | 1. Aqueous Wash: Wash the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or a dilute ammonium hydroxide solution.[4] 2. Silica Gel Filtration: Pass a solution of the crude product through a short plug of silica gel. 3. Specialized Resins: For stubborn cases, consider using copper scavenging resins. |
| The product is an oil and difficult to handle/purify | Long alkyl chains can lower the melting point of triazole derivatives. | 1. High-Vacuum Drying: Ensure all residual solvents are removed under high vacuum. 2. Chromatographic Purification: Flash column chromatography is often the best method for purifying oily products. 3. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane, sometimes at low temperatures.[10] |
| Poor separation of the product from starting materials on TLC/column chromatography | The polarity of the product and starting materials are too similar. | 1. Adjust Solvent System: Systematically vary the polarity of the eluent. For non-polar compounds, a gradient of ethyl acetate in hexanes is a good starting point. Small additions of a more polar solvent like methanol to the mobile phase can sometimes improve separation. 2. Different Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina. |
| Low yield of the desired 1,4-regioisomer | The reaction may be proceeding through a thermal, uncatalyzed pathway, which can lead to a mixture of 1,4- and 1,5-regioisomers.[5] | 1. Ensure Active Catalyst: Use a reliable source of Cu(I) or generate it in situ from a Cu(II) salt with a reducing agent like sodium ascorbate.[11] 2. Control Temperature: Run the reaction at or near room temperature, as higher temperatures can favor the uncatalyzed pathway. |
| Presence of a byproduct with approximately double the molecular weight of the starting alkyne | Oxidative homocoupling of the terminal alkyne (Glaser coupling) can occur in the presence of oxygen and copper catalysts.[3] | 1. Degas Solvents: Use degassed solvents for the reaction. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Add a Reducing Agent: The presence of a mild reducing agent like sodium ascorbate can help to suppress this side reaction.[3] |
Experimental Protocols
General Synthesis of this compound via CuAAC
This protocol is a general procedure adapted from the synthesis of similar alkyl-substituted triazoles and should be optimized for specific substrates.
1. Synthesis of 6-azido-1-bromohexane:
-
In a round-bottom flask, dissolve 1,6-dibromohexane in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN₃) in a slight molar excess (e.g., 1.1 equivalents).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-azido-1-bromohexane, which can often be used in the next step without further purification.
2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To a solution of 6-azido-1-bromohexane (1.0 equivalent) and a terminal alkyne (1.0-1.2 equivalents) in a solvent mixture such as t-BuOH/H₂O or THF, add a copper(II) sulfate pentahydrate (CuSO₄·5H₂O, e.g., 1-5 mol%) and sodium ascorbate (e.g., 5-10 mol%).
-
Alternatively, a direct copper(I) source like copper(I) iodide (CuI) can be used.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours to 24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound derivative.
Purification Protocols
1. Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal gradient will depend on the specific derivative. Based on similar compounds, a starting gradient of 5-10% ethyl acetate in hexanes, gradually increasing to 20-50%, is a reasonable starting point.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
2. Recrystallization:
-
If the purified product from chromatography is a solid, or if the crude product is sufficiently pure, recrystallization can be performed to obtain highly pure crystalline material.[8]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] Common solvent systems for triazoles include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Procedure:
-
Dissolve the compound in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Typical Flash Chromatography Conditions for Alkyl-Triazole Derivatives
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 1-n-Hexyl-1,4-dihydrochromeno[4,3-d][1][3][12]triazole | Silica gel | n-hexane/EtOAc = 10/1 → 5/1 | |
| 1-n-Octyl-1,4-dihydrochromeno[4,3-d][1][3][12]triazole | Silica gel | n-hexane/EtOAc = 10/1 → 5/1 | |
| Pyrido[2,3-d]pyrimidine-triazole derivatives | Silica gel | CH₂Cl₂/MeOH 95:5 | [13] |
| 1-(Azidomethyl)-2-fluorobenzene | Silica gel | Hexanes/EtOAc | [14] |
Visualizations
Caption: A logical workflow for the purification of this compound.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. | Semantic Scholar [semanticscholar.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Click synthesis of 1,2,3-triazole based imidazoles: Antitubercular evaluation, molecular docking and HSA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in the synthesis of 1-(6-bromohexyl)-1,2,3-triazole
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(6-bromohexyl)-1,2,3-triazole. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in achieving high yields and purity for this compound.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound, which is typically achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.
Q1: Why is my reaction yield extremely low or non-existent?
A1: A low or zero yield can be attributed to several factors related to the reagents, catalyst, or reaction conditions.
-
Inactive Catalyst: The active catalyst in CuAAC is Copper(I). If you are starting with a Copper(II) salt (e.g., CuSO₄·5H₂O), a reducing agent like sodium ascorbate is essential to generate Cu(I) in situ.[1] Ensure the sodium ascorbate is fresh, as it can degrade over time. If using a Cu(I) salt directly (e.g., CuI, CuBr), ensure it has not been oxidized to Cu(II), which can happen upon exposure to air.
-
Degraded Starting Materials: Azides, especially small organic azides, can be unstable. Ensure your 6-bromohexyl azide is pure and has been stored correctly. Similarly, the alkyne partner (if used in the synthesis of the triazole ring itself) should be free of impurities.
-
Insufficient Reaction Time or Temperature: While many click reactions are fast at room temperature, some substrate combinations require longer reaction times or gentle heating to proceed to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Issues: The choice of solvent is critical. A common and effective solvent system is a mixture of a tertiary alcohol like t-butanol and water (e.g., 1:1 or 2:1 ratio), which helps to dissolve both the organic substrates and the copper catalyst.[3]
Q2: My TLC plate shows multiple spots, including starting material and several new products. What are the likely side products?
A2: The presence of multiple spots on your TLC plate indicates the formation of side products. For the synthesis of this compound, potential side products include:
-
Alkyne Homocoupling: In the presence of oxygen and a copper catalyst, terminal alkynes can undergo oxidative homocoupling to form diynes. This can be minimized by ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and by using a slight excess of sodium ascorbate to keep the copper in the Cu(I) state.[4]
-
Substitution of the Bromine: The bromohexyl group is susceptible to nucleophilic substitution. If there is an excess of sodium azide and the reaction is heated, the bromide may be displaced to form 1,6-diazidohexane. This can then react further to form a bis-triazole. To avoid this, use a stoichiometric amount of azide or perform the reaction at a lower temperature.
-
Formation of Regioisomers: The uncatalyzed Huisgen 1,3-dipolar cycloaddition can produce a mixture of 1,4- and 1,5-disubstituted triazoles.[2] The use of a copper(I) catalyst strongly favors the formation of the 1,4-regioisomer, so if you are seeing multiple product spots that could be isomers, it may be an indication of an inefficient catalyst.[2][4]
Q3: After purification, my product is a green or blue solid/oil. How do I remove the residual copper?
A3: The color is indicative of copper contamination. Copper ions can chelate with the nitrogen atoms of the triazole ring, making them difficult to remove.
-
Aqueous Washes: During the work-up, washing the organic extract with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonia can help to sequester the copper ions and pull them into the aqueous phase.
-
Filtration through Silica Gel: Passing a solution of your crude product through a short plug of silica gel can effectively remove a significant amount of copper salts.
-
Specialized Resins: Copper-scavenging resins are commercially available and can be very effective for removing trace amounts of copper from the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This typically involves the reaction of 6-bromohexyl azide with a suitable terminal alkyne (like acetylene gas or a protected form) in the presence of a Cu(I) catalyst. Alternatively, 1,2,3-triazole itself can be alkylated with 1,6-dibromohexane, though this can lead to a mixture of N1 and N2 alkylated products.
Q2: How do I prepare the 6-bromohexyl azide precursor?
A2: 6-bromohexyl azide can be readily synthesized from 1,6-dibromohexane via a nucleophilic substitution reaction with sodium azide (NaN₃). This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.[5] It is important to use the resulting azide promptly as low molecular weight organic azides can be explosive.
Q3: Which copper catalyst system is best?
A3: A widely used and highly effective system is the in situ generation of Cu(I) from copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate.[3] This method is convenient as both reagents are inexpensive, stable, and the reaction can often be run in aqueous solvent mixtures open to the air.[2] Alternatively, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, often in the presence of a base like diisopropylethylamine (DIPEA) in an organic solvent like THF or DMF.[4]
Q4: How should I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between your starting materials and the product. The consumption of the limiting reagent and the appearance of a new spot for the triazole product will indicate the reaction's progress. The triazole ring is a good UV chromophore, making it easy to visualize on TLC plates with a UV lamp.
Q5: What are the typical purification methods for this compound?
A5: The primary method for purification is flash column chromatography on silica gel.[3] A gradient of ethyl acetate in hexane is often effective at separating the desired triazole product from unreacted starting materials and non-polar side products like alkyne homocoupling dimers. Following chromatography, washing with an EDTA solution may be necessary to remove any remaining traces of copper.
Quantitative Data Summary
The following table summarizes typical reaction conditions for CuAAC reactions that can be adapted for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific alkyne used.
| Parameter | Typical Range | Notes |
| Catalyst Loading (CuSO₄·5H₂O) | 1 - 10 mol% | Higher loadings may be needed for less reactive substrates. |
| Reducing Agent (Sodium Ascorbate) | 5 - 20 mol% | Should be in slight excess relative to the copper catalyst. |
| Solvent System | t-BuOH/H₂O (1:1 to 2:1) | Other systems like DMF, THF, or DMSO can also be used. |
| Temperature | Room Temperature to 65°C | Gentle heating can accelerate the reaction.[6] |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion.[7] |
| Yield | 70 - 95% | Yields are highly dependent on substrate purity and reaction conditions. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 6-bromohexyl azide and a suitable alkyne source using a copper(I)-catalyzed cycloaddition.
Materials:
-
6-bromohexyl azide
-
Terminal alkyne (e.g., ethynyltrimethylsilane, followed by deprotection, or another suitable alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous solution of EDTA
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-bromohexyl azide (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a small amount of water.
-
In another vial, prepare a solution of sodium ascorbate (0.10 eq) in a small amount of water.
-
To the stirring solution of the azide and alkyne, add the CuSO₄ solution, followed by the sodium ascorbate solution. The solution may change color.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove copper salts. Wash further with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Troubleshooting flowchart for low yields.
Caption: General experimental workflow.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. 1,2,3-Triazole Hybrids Containing Isatins and Phenolic Moieties: Regioselective Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 1-(6-bromohexyl)-1,2,3-triazole in Click Chemistry
Welcome to the technical support center for the use of 1-(6-bromohexyl)-1,2,3-triazole in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions related to their experiments.
Troubleshooting Guide
This guide addresses specific problems that may be encountered when using this compound in click chemistry, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactivated Copper Catalyst: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen.[1] 2. Impure Reagents: Contaminants in the starting materials (alkyne, azide, solvents) can inhibit the catalyst. 3. Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can lead to poor conversion. | 1. Degas Solvents: Thoroughly degas all solvents before use by bubbling with an inert gas (e.g., argon or nitrogen). 2. Use Fresh Reducing Agent: Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) immediately before use.[1] 3. Purify Starting Materials: Ensure the purity of the alkyne and this compound using appropriate purification techniques (e.g., chromatography, recrystallization). 4. Optimize Stoichiometry: Typically, a slight excess of the alkyne and a significant excess of the reducing agent are used.[1] 5. Vary Temperature: While many click reactions proceed at room temperature, gentle heating may be required for less reactive substrates. |
| Presence of Multiple Products (Side Reactions) | 1. Homocoupling of Alkyne (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the dimerization of the terminal alkyne.[1] 2. Reactions involving the Bromohexyl Group: The alkyl bromide moiety can undergo copper-catalyzed cross-coupling reactions or elimination under certain conditions. 3. Intramolecular Cyclization: Although less common, the bromohexyl group could potentially react intramolecularly with the triazole ring under specific conditions. | 1. Maintain Anaerobic Conditions: Rigorously exclude oxygen from the reaction mixture. 2. Use Stabilizing Ligands: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the Cu(I) oxidation state and minimize side reactions. 3. Control Reaction Time and Temperature: Prolonged reaction times or elevated temperatures may favor side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. 4. Purification: Utilize column chromatography to separate the desired product from side products. |
| Difficulty in Product Purification | 1. Removal of Copper Catalyst: Residual copper salts can be challenging to remove from the final product. 2. Separation from Excess Reagents: Unreacted starting materials or byproducts from the reducing agent can co-elute with the product. | 1. Aqueous Workup with Ammonia or EDTA: Wash the organic extract with an aqueous solution of ammonia or EDTA to chelate and remove copper ions. 2. Silica Gel Chromatography: Use a suitable solvent system to effectively separate the product from impurities. A gradient elution may be necessary. 3. Precipitation/Recrystallization: If the product is a solid, precipitation or recrystallization can be an effective purification method. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the use of this compound in click chemistry.
Q1: Is the bromohexyl group stable under typical click chemistry conditions?
While the C-Br bond is generally stable under standard CuAAC conditions (CuSO₄, sodium ascorbate, in solvents like t-BuOH/H₂O or DMSO at room temperature), the copper catalyst can potentially mediate side reactions involving the alkyl bromide.[2][3] These are generally less favorable than the highly efficient click reaction but can become more prominent with prolonged reaction times, elevated temperatures, or certain ligands.
Q2: What are the most common side reactions involving the bromohexyl group?
The primary concern is the potential for copper-catalyzed cross-coupling reactions. This could lead to the formation of dimers or other adducts if other reactive species are present. While direct evidence for significant side reactions of the bromohexyl group during a standard, efficient click reaction is limited in the provided search results, the general reactivity of alkyl halides with copper catalysts suggests this possibility.
Q3: Can this compound undergo intramolecular cyclization?
Intramolecular cyclization to form a fused ring system is a theoretical possibility. However, this would likely require specific conditions that favor such a reaction, and it is not considered a common side reaction under typical CuAAC protocols.
Q4: How can I monitor the progress of my click reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, the consumption of the reactants and the formation of the product can be tracked.
Q5: What is a general, reliable protocol for a click reaction with this compound?
A detailed experimental protocol is provided in the section below. This protocol serves as a starting point and may require optimization based on the specific alkyne being used.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the click reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate (0.2-0.5 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).
-
To the degassed solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically within 1-24 hours), dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA or ammonia to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1,4-disubstituted triazole.
Visualizations
Experimental Workflow for CuAAC Reaction and Troubleshooting
Caption: Workflow for a typical CuAAC reaction and key troubleshooting checkpoints.
Logical Relationship of Potential Side Reactions
Caption: Potential reaction pathways for this compound in a CuAAC reaction.
References
improving the regioselectivity of 1,2,3-triazole formation with 1-(6-bromohexyl)-1,2,3-triazole
Welcome to the technical support center for improving the regioselectivity of 1,2,3-triazole formation. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals, with a special focus on substrates such as those containing a 1-(6-bromohexyl) moiety.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of 1,2,3-triazole formation?
A1: Regioselectivity refers to the control over which of two possible constitutional isomers is formed in a reaction. In the cycloaddition of an azide and an unsymmetrical alkyne, two different regioisomers of the 1,2,3-triazole can be formed: the 1,4-disubstituted and the 1,5-disubstituted triazole. Controlling the reaction to produce predominantly one isomer over the other is the goal of regioselective synthesis.
Q2: Why does the uncatalyzed thermal cycloaddition of azides and alkynes result in a mixture of regioisomers?
A2: The traditional Huisgen 1,3-dipolar cycloaddition, when conducted under thermal conditions without a catalyst, proceeds through a concerted mechanism.[1][2] The energy barriers for the formation of both the 1,4- and 1,5-isomers are very similar, leading to the formation of a mixture of both products.[3][4] This lack of selectivity and the need for elevated temperatures are significant drawbacks of the uncatalyzed reaction.[1]
Q3: How can I selectively synthesize the 1,4-disubstituted 1,2,3-triazole?
A3: The highly reliable method for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[4][5][6] This reaction is robust, high-yielding, and proceeds under mild conditions, often at room temperature.[1][7] The copper catalyst proceeds through a stepwise mechanism involving a copper-acetylide intermediate, which directs the reaction to exclusively form the 1,4-isomer.[3][8]
Q4: How can I selectively synthesize the 1,5-disubstituted 1,2,3-triazole?
A4: To favor the formation of the 1,5-disubstituted isomer, a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[1][9] Ruthenium catalysts, such as [Cp*RuCl] complexes, operate through a different mechanism involving a ruthenacycle intermediate, which leads to the opposite regioselectivity compared to copper.[9][10] This method provides excellent yields of the 1,5-isomer and can also be used with internal alkynes to create fully substituted triazoles.[9][11]
Q5: Does the 1-(6-bromohexyl) substituent pose any special challenges to the reaction?
A5: The bromohexyl group is generally compatible with both CuAAC and RuAAC conditions. However, the bromide is a potential leaving group. Under certain conditions, particularly if strong bases or highly nucleophilic reagents are used, side reactions such as substitution or elimination could occur. It is crucial to use standard, mild catalytic conditions and to be mindful of the other reagents present in the reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2,3-triazoles.
Problem 1: My reaction yields a mixture of 1,4- and 1,5-regioisomers.
| Possible Cause | Recommended Solution |
| Ineffective Catalysis (CuAAC) | The uncatalyzed thermal reaction may be competing with the catalyzed one. Ensure your Cu(I) source is active. If using a Cu(II) salt, ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present to generate Cu(I) in situ.[2] |
| High Reaction Temperature | Elevated temperatures can promote the non-selective thermal pathway.[4] Perform the reaction at room temperature whenever possible, as CuAAC is typically efficient under these conditions.[5] |
| Incorrect Catalyst for Desired Isomer | You may be using a catalyst system that does not provide high regioselectivity. For the 1,4-isomer, use a Cu(I) catalyst. For the 1,5-isomer, use a Ru(II) catalyst.[1] |
Problem 2: My CuAAC reaction (for the 1,4-isomer) is slow or gives a low yield.
| Possible Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | The active Cu(I) species can be readily oxidized to the inactive Cu(II) state by dissolved oxygen. It is best practice to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[2] Using an appropriate ligand can also help stabilize the Cu(I) oxidation state.[12] |
| Poor Ligand Choice or Absence of Ligand | While some CuAAC reactions proceed without a ligand, ligands can accelerate the reaction and stabilize the catalyst. Various nitrogen-based ligands can be effective.[13] |
| Impure Reagents or Solvents | Impurities in the azide, alkyne, or solvent can interfere with the catalyst. Ensure high purity of all starting materials and use appropriate grade solvents. |
| Precipitation of Copper Acetylide | In some cases, copper acetylides can precipitate, removing the catalyst from the solution. Using coordinating solvents or ligands can help maintain its solubility. |
Problem 3: My RuAAC reaction (for the 1,5-isomer) is not working.
| Possible Cause | Recommended Solution |
| Incorrect Ruthenium Catalyst | Not all ruthenium complexes are effective. Pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes are highly effective for this transformation.[9][10] |
| Atmospheric Oxygen | Ruthenium catalysts can be sensitive to air. While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility and yield. |
| Substrate Incompatibility | While RuAAC has a broad scope, some functional groups may interact with the catalyst. Tertiary azides, for example, are known to be significantly less reactive.[10] |
Data Presentation: Comparison of Catalytic Systems
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Uncatalyzed (Thermal) |
| Product | 1,4-disubstituted 1,2,3-triazole[1] | 1,5-disubstituted 1,2,3-triazole[1] | Mixture of 1,4- and 1,5-isomers[4] |
| Regioselectivity | Excellent (>95:5) | Excellent (>95:5) | Poor (often ~1:1)[1] |
| Catalyst | Cu(I) source (e.g., CuSO₄/NaAsc, CuI)[2] | Ru(II) source (e.g., Cp*RuCl(PPh₃)₂)[9] | None |
| Reaction Conditions | Mild, often room temperature, aqueous or organic solvents[1] | Mild, often room temperature, organic solvents[11] | High temperature required[1] |
| Alkyne Scope | Terminal alkynes[4] | Terminal and internal alkynes[9] | Terminal and internal alkynes |
Experimental Protocols
Protocol 1: General Procedure for 1,4-Disubstituted Triazole Synthesis (CuAAC)
This protocol describes the synthesis of a 1,4-disubstituted triazole from 6-bromohexylazide and a terminal alkyne.
-
Reagent Preparation : Prepare a 1 M stock solution of sodium ascorbate in deionized water and a 0.1 M stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.
-
Reaction Setup : In a vial, dissolve the terminal alkyne (1.0 mmol) and 6-bromohexylazide (1.1 mmol, 1.1 equivalents) in a 1:1 mixture of t-butanol and water (10 mL).
-
Catalyst Addition : To the stirred solution, add the sodium ascorbate solution (0.2 mmol, 20 mol%) followed by the copper(II) sulfate solution (0.1 mmol, 10 mol%).
-
Reaction : Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup : Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the pure 1-(6-bromohexyl)-4-substituted-1,2,3-triazole.
Protocol 2: General Procedure for 1,5-Disubstituted Triazole Synthesis (RuAAC)
This protocol describes the synthesis of a 1,5-disubstituted triazole from an azide and a terminal alkyne, such as 1-azido-6-bromohexane.
-
Reaction Setup : In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the terminal alkyne (1.0 mmol) and the azide (e.g., 1-azido-6-bromohexane) (1.2 mmol, 1.2 equivalents) in an anhydrous, degassed solvent such as 1,2-dichloroethane (DCE) or toluene (5 mL).
-
Catalyst Addition : Add the ruthenium catalyst, for example, Cp*RuCl(PPh₃)₂ (0.02 mmol, 2 mol%), to the solution.
-
Reaction : Stir the mixture at room temperature. The reaction time can vary from a few hours to 24 hours depending on the substrates. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification : Purify the resulting residue directly by flash column chromatography on silica gel to isolate the pure 1-substituted-5-(6-bromohexyl)-1,2,3-triazole.
Visual Guides
Caption: Decision tree for selecting the appropriate catalytic system.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chesci.com [chesci.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scale-Up Synthesis of 1-(6-bromohexyl)-1,2,3-triazole
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the scale-up synthesis of 1-(6-bromohexyl)-1,2,3-triazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Reaction & Yield Issues
-
Q1: My reaction yield has significantly decreased upon scaling up from the lab bench (grams) to a pilot plant (kilograms). What are the likely causes?
A1: Several factors can contribute to a drop in yield during scale-up. The most common culprits are inefficient mixing, poor temperature control, and issues with reagent addition.
-
Inefficient Mixing: In larger reactors, achieving a homogenous reaction mixture is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, which may promote side reactions. Troubleshooting: Evaluate the reactor's agitation system. Consider increasing the stirring speed, or using a different type of impeller designed for better mixing in viscous solutions.
-
Poor Temperature Control: The synthesis of this compound can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a temperature increase that favors the formation of byproducts. Troubleshooting: Implement a more robust cooling system for the reactor. Consider a slower, controlled addition of the limiting reagent to manage the exotherm.
-
Reagent Addition: The rate and method of reagent addition become critical at scale. A rapid addition can lead to the issues mentioned above. Troubleshooting: Utilize a syringe pump or a dosing pump for a slow and controlled addition of the key reagents.
-
-
Q2: I am observing the formation of a significant amount of a high molecular weight byproduct. What is it and how can I prevent it?
A2: A common byproduct in this synthesis is the dialkylated triazole, where a second molecule of 1,6-dibromohexane reacts with the newly formed this compound.
-
Prevention: The key to minimizing this byproduct is to control the stoichiometry of the reactants. Use a slight excess of the 1,2,3-triazole relative to the 1,6-dibromohexane. This ensures that the dibromohexane is consumed before it can react a second time. A molar ratio of 1.1:1 (triazole:dibromohexane) is a good starting point for optimization.
-
2. Purification Challenges
-
Q3: I am having difficulty removing unreacted 1,6-dibromohexane from my final product. What purification strategies are effective at a larger scale?
A3: Removing excess 1,6-dibromohexane can be challenging due to its relatively non-polar nature.
-
Liquid-Liquid Extraction: A series of extractions with a non-polar solvent like hexane can be effective. The more polar product will preferentially remain in the reaction solvent (e.g., acetonitrile or DMF), while the non-polar dibromohexane will be extracted into the hexane layer.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method at scale. You may need to screen various solvent systems to find one that provides good recovery and purity.
-
Column Chromatography: While standard flash chromatography is not ideal for large-scale purification, techniques like medium pressure liquid chromatography (MPLC) can be employed for kilogram-scale purifications.
-
-
Q4: My product is an oil, making it difficult to handle and purify. Can I induce crystallization?
A4: It is not uncommon for this product to initially present as an oil.
-
Seeding: If you have a small amount of crystalline product from a previous batch, you can use it to "seed" the oil, which can induce crystallization.
-
Solvent Screening: Experiment with different solvent systems. Sometimes, adding a co-solvent can reduce the solubility of the product and promote crystallization.
-
Trituration: This involves stirring the oil with a solvent in which the product is insoluble but the impurities are soluble. This can often induce crystallization and wash away impurities.
-
3. Safety Considerations
-
Q5: What are the primary safety concerns when scaling up the synthesis of this compound?
A5: The main safety concerns revolve around the handling of large quantities of potentially hazardous materials and managing the reaction exotherm.
-
1,6-Dibromohexane: This is a lachrymator and an irritant. Ensure all transfers and handling are done in a well-ventilated area, preferably a fume hood, and that appropriate personal protective equipment (PPE) is worn.
-
Reaction Exotherm: As mentioned, the reaction can be exothermic. It is crucial to have a robust cooling system and a plan for emergency cooling in case of a thermal runaway.
-
Solvent Handling: The use of large volumes of flammable organic solvents requires proper grounding of equipment to prevent static discharge and ensuring adequate ventilation to avoid the buildup of explosive vapors.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes at different scales. This data is illustrative and may vary based on specific experimental conditions.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Reactants | |||
| 1,2,3-Triazole (mol eq) | 1.1 | 1.1 | 1.05 |
| 1,6-Dibromohexane (mol eq) | 1.0 | 1.0 | 1.0 |
| Solvent Volume (L) | 0.2 | 20 | 1000 |
| Reaction Conditions | |||
| Temperature (°C) | 80 | 75 | 70 |
| Reaction Time (h) | 6 | 8 | 12 |
| Outcome | |||
| Yield (%) | 85 | 78 | 72 |
| Purity (by HPLC, %) | 98 | 96 | 95 |
| Key Impurity (Dialkylated) | < 1% | < 2.5% | < 4% |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound (1 kg Scale)
Materials:
-
1,2,3-Triazole (470 g, 6.8 mol, 1.1 eq)
-
1,6-Dibromohexane (1.5 kg, 6.1 mol, 1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.27 kg, 9.2 mol, 1.5 eq)
-
Acetonitrile (20 L)
Procedure:
-
Reactor Setup: Charge a 50 L jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet with acetonitrile (15 L) and anhydrous potassium carbonate (1.27 kg).
-
Reagent Addition: Add 1,2,3-triazole (470 g) to the reactor. Begin stirring the suspension.
-
Heating: Heat the reactor contents to 75 °C.
-
Controlled Addition: Slowly add a solution of 1,6-dibromohexane (1.5 kg) in acetonitrile (5 L) to the reactor over a period of 2 hours using a dosing pump. Monitor the internal temperature closely to ensure it does not exceed 80 °C.
-
Reaction Monitoring: Maintain the reaction temperature at 75 °C for 8 hours. Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purification (Liquid-Liquid Extraction): Dissolve the crude oil in a suitable solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Final Product: Concentrate the organic layer under reduced pressure to yield the final product, this compound.
Visualizations
Caption: Troubleshooting workflow for addressing low yield in scale-up synthesis.
preventing degradation of 1-(6-bromohexyl)-1,2,3-triazole during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-(6-bromohexyl)-1,2,3-triazole during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by temperature, light, and the presence of nucleophiles or moisture. The molecule contains two reactive moieties: the 1,2,3-triazole ring and a bromohexyl chain. High temperatures can lead to the thermal decomposition of the triazole ring.[1][2] Exposure to light, particularly UV radiation, can induce photodegradation, likely involving the cleavage of the carbon-bromine bond.[3] The presence of nucleophiles, including water (hydrolysis), can result in the substitution of the bromine atom. Furthermore, there is a potential for intramolecular cyclization, where the triazole ring acts as a nucleophile.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is 2-8 °C. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable. It is also recommended to store the compound in an amber-colored vial to protect it from light.
Q3: What are the potential degradation products of this compound?
A3: Several degradation products can be formed, depending on the degradation pathway.
-
Hydrolysis/Nucleophilic Substitution: 1-(6-hydroxyhexyl)-1,2,3-triazole would be the primary product of hydrolysis. Other nucleophiles would lead to corresponding substitution products.
-
Intramolecular Cyclization: The triazole ring can act as an internal nucleophile, leading to the formation of a fused heterocyclic system, such as a triazolo[1,5-a]piperidine derivative.
-
Thermal Decomposition: High temperatures can cause the triazole ring to open or fragment, potentially leading to the loss of nitrogen gas (N₂) and the formation of various nitrogen-containing organic compounds.[1][2]
-
Photodegradation: UV light can cause homolytic cleavage of the C-Br bond, leading to radical species that can undergo various subsequent reactions, resulting in a complex mixture of byproducts.
Q4: How can I detect and quantify the degradation of my this compound sample?
A4: Several analytical techniques can be employed to assess the purity and degradation of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the parent compound and its degradation products by observing changes in chemical shifts and the appearance of new signals.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile degradation products.[5][6]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products and quantify their respective amounts.[7]
Troubleshooting Guides
Issue 1: Loss of Purity Detected by Analytical Methods
Symptoms:
-
Appearance of new peaks in HPLC or GC chromatograms.
-
Changes in the integration values of peaks in NMR spectra.
-
Discoloration of the sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that the storage temperature has been consistently maintained at 2-8 °C. If temperature fluctuations are suspected, consider aliquoting the compound for future use to minimize freeze-thaw cycles. |
| Exposure to Light | Ensure the compound is stored in an amber vial or a container protected from light. If photodegradation is suspected, repurification by column chromatography may be necessary. |
| Presence of Moisture/Nucleophiles | Store the compound in a desiccator or under an inert atmosphere. If hydrolysis is suspected, the material may need to be dried under vacuum. |
| Inherent Instability | The compound may be undergoing slow degradation even under optimal conditions. Regularly check the purity of the stock solution, especially before use in sensitive experiments. |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
Poor reproducibility of experimental data.
-
Lower than expected yields in reactions involving this compound.
-
Unexpected side products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded Starting Material | Before starting a new set of experiments, verify the purity of the this compound stock using a validated analytical method (e.g., HPLC or NMR). |
| Reaction with Solvents or Reagents | The bromohexyl moiety is susceptible to nucleophilic attack. Ensure that solvents and reagents used in your experiments are non-nucleophilic or that the reaction conditions are compatible with the haloalkane functionality. |
| Intramolecular Reactions | Under certain conditions (e.g., presence of a base), the compound might undergo intramolecular cyclization. Analyze your reaction mixture for the presence of cyclic byproducts. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general procedure for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the triazole ring absorbs (e.g., 210 nm or 254 nm).
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3][6]
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state).
-
Photolytic: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent peak.
Protocol 2: NMR Analysis of Degradation
-
Sample Preparation: Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
In the ¹H NMR spectrum of the pure compound, expect characteristic signals for the triazole proton, the methylene protons adjacent to the triazole and bromine, and the other methylene protons of the hexyl chain.
-
Degradation can be identified by the appearance of new signals. For example, hydrolysis would lead to a new signal for the methylene group attached to the hydroxyl group. Intramolecular cyclization would result in a more complex spectrum with significant changes in the chemical shifts of the hexyl chain protons.
-
Quantitative analysis can be performed by integrating the signals of the parent compound and the degradation products, using an internal standard for accuracy.
-
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting forced degradation studies.
References
- 1. Synthesis of 1,2,3-triazole-fused heterocycles via Pd-catalyzed cyclization of 5-iodotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile preparation of polycyclic halogen-substituted 1,2,3-triazoles by using intramolecular Huisgen cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ajrconline.org [ajrconline.org]
- 4. {Supplementary Data} [rsc.org]
- 5. Fused 1,2,4-Triazole Heterocycles. I. Synthesis of Novel [1,2,4]Triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolines. [chooser.crossref.org]
- 6. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar [semanticscholar.org]
- 7. jocpr.com [jocpr.com]
catalyst selection and optimization for reactions with 1-(6-bromohexyl)-1,2,3-triazole
Technical Support Center: Reactions with 1-(6-bromohexyl)-1,2,3-triazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for chemical reactions involving this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.
Category 1: Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: My CuAAC reaction to synthesize this compound from 1-azido-6-bromohexane and an alkyne is showing low yield. What are the common causes and solutions?
Answer: Low yields in CuAAC reactions are frequently traced back to the catalyst's activity, reagent purity, or reaction conditions. Here’s a step-by-step troubleshooting approach:
-
Catalyst Inactivation: The active catalyst is Cu(I), which is prone to oxidation by dissolved oxygen.
-
Solution: Ensure all solvents are thoroughly deoxygenated by sparging with an inert gas (Nitrogen or Argon) before use. If using a Cu(II) salt (like CuSO₄·5H₂O), ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in slight excess.
-
-
Ligand Choice: Ligands stabilize the Cu(I) oxidation state and prevent catalyst disproportionation.
-
Solution: Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective ligand. If solubility is an issue in aqueous media, sulfonated ligands like bathophenanthroline disulfonate (BPDS) can be used.[1]
-
-
Impure Reagents: Impurities in the starting azide or alkyne can chelate with the copper catalyst, inhibiting its activity.
-
Solution: Purify starting materials via distillation or column chromatography. Ensure the 1-azido-6-bromohexane is free from residual sodium azide or other salts.
-
-
Suboptimal pH: The pH of the reaction medium can affect both the catalyst stability and the protonation state of the triazole product.
-
Solution: For most CuAAC reactions, a pH between 7 and 8 is optimal. Use a buffer (e.g., phosphate or HEPES) if necessary, especially for bioconjugation reactions.
-
Question: I am observing significant side product formation. What could they be and how can I minimize them?
Answer: The primary side products in CuAAC are often homocoupling of the terminal alkyne (Glasner coupling).
-
Cause: This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen, which then promotes the oxidative dimerization of the alkyne.
-
Solution:
-
Strictly Anaerobic Conditions: Deoxygenate all reagents and maintain an inert atmosphere over the reaction.
-
Use of Amines: Adding a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) can help suppress homocoupling.
-
Appropriate Ligand: Using a suitable ligand like TBTA minimizes the availability of copper for side reactions.
-
Category 2: Nucleophilic Substitution (SN2) at the Bromohexyl Chain
Question: My nucleophilic substitution reaction on the 6-bromohexyl group is slow or incomplete. How can I optimize it?
Answer: The reactivity of the primary bromide is generally good, but several factors can hinder the reaction.
-
Solvent Choice: The solvent plays a critical role in SN2 reactions.
-
Leaving Group Ability: While bromide is a good leaving group, its departure can be assisted.
-
Solution (Finkelstein Reaction): Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). The iodide is a better nucleophile and a better leaving group. It will displace the bromide, and the resulting iodo-derivative reacts faster with your nucleophile.
-
-
Steric Hindrance: If your nucleophile is bulky, the reaction rate will decrease.
-
Solution: Increase the reaction temperature and extend the reaction time. If possible, consider a less sterically hindered nucleophile.
-
-
Phase-Transfer Catalysis: If your nucleophile is not soluble in the organic solvent (e.g., using aqueous NaOH), a phase-transfer catalyst is essential.
-
Solution: Use a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a crown ether to transport the nucleophile into the organic phase.
-
Question: I am seeing an elimination (E2) product as a major impurity. How can I favor substitution over elimination?
Answer: Elimination competes with substitution, especially with strong, sterically hindered bases.
-
Solution:
-
Choice of Base/Nucleophile: Use a less sterically hindered and less basic nucleophile where possible. For example, use azide (N₃⁻) or cyanide (CN⁻) which are excellent nucleophiles but relatively weak bases.
-
Temperature: Lower the reaction temperature. Substitution reactions are generally less sensitive to temperature changes than elimination reactions.
-
Solvent: Polar aprotic solvents (DMF, DMSO) favor SN2 over E2.
-
Data Summary Tables
Table 1: Catalyst System Optimization for CuAAC Synthesis
| Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| CuSO₄ / Sodium Ascorbate | None | t-BuOH/H₂O (1:1) | RT | 12-24 | 70-85 | Standard, cost-effective method. Requires fresh ascorbate. |
| CuI | TBTA | THF or DCM | RT | 4-8 | 85-95 | Faster reaction, higher yield. CuI is oxygen-sensitive. |
| Cu(OAc)₂ | None | Acetonitrile | 80 | 4-18 | >90 | Used for N-arylation of triazoles, demonstrates copper tolerance to heat.[3] |
| mSiO₂-Cu(II) | None | H₂O | RT | 1-2 | >90 | Heterogeneous catalyst, easy to remove, eco-friendly.[4] |
Table 2: Condition Optimization for SN2 Reactions
| Nucleophile | Base (if needed) | Solvent | Temp (°C) | Additive | Typical Yield (%) | Notes |
| Sodium Azide | N/A | DMF | 60-80 | None | >95 | Classic SN2, high efficiency. |
| Phenol | K₂CO₃ | Acetonitrile | 80 | TBAB | 80-90 | Phase-transfer catalysis is effective for phenoxide nucleophiles. |
| Thiophenol | NaH | THF | 0 to RT | None | >95 | Strong nucleophile, fast reaction. NaH requires an inert atmosphere. |
| Secondary Amine | K₂CO₃ | DMF | RT - 50 | KI (cat.) | 75-90 | KI catalysis can accelerate the reaction. Base scavenges HBr byproduct. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(6-Bromohexyl)-4-phenyl-1H-1,2,3-triazole via CuAAC
This protocol describes a typical copper(I)-catalyzed cycloaddition.
Materials:
-
1-Azido-6-bromohexane (1.0 eq)
-
Phenylacetylene (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
tert-Butanol and Deionized Water (1:1 v/v)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-azido-6-bromohexane and phenylacetylene in the t-BuOH/H₂O solvent mixture.
-
Sparge the solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in deoxygenated water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in deoxygenated water.
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The solution should turn a yellow-orange color.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), dilute the reaction mixture with water and extract three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Nucleophilic Substitution with Sodium Phenoxide
This protocol details the substitution of the bromide with a phenoxide nucleophile.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Acetonitrile (or DMF)
-
Ethyl acetate
-
1M NaOH (aq) solution
-
Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound, phenol, K₂CO₃, and TBAB.
-
Add dry acetonitrile via syringe.
-
Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with 1M NaOH solution (to remove excess phenol), followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Visualized Workflows and Logic Diagrams
Caption: Troubleshooting workflow for low yield in SN2 reactions.
References
Technical Support Center: Solvent Effects on the Reactivity of 1-(6-Bromohexyl)-1,2,3-triazole
Welcome to the technical support center for experiments involving 1-(6-bromohexyl)-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during nucleophilic substitution reactions with this compound.
Q1: My reaction is proceeding very slowly. What are the likely causes and how can I increase the reaction rate?
A1: Slow reaction rates are a common issue. The reactivity of this compound, a primary alkyl halide, is highly dependent on the reaction conditions, which favor an S(_N)2 mechanism. Here are the primary factors to consider:
-
Solvent Choice: The solvent plays a critical role. For an S(_N)2 reaction, polar aprotic solvents are highly recommended as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile), leaving it more available to attack the electrophilic carbon.[1][2] Protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity and significantly slows down the reaction.[2]
-
Nucleophile Strength: The rate of an S(_N)2 reaction is directly proportional to the concentration and strength of the nucleophile.[3] Ensure you are using a sufficiently strong nucleophile. For example, the azide ion (N(_3)
) is a good nucleophile for these reactions.− -
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be cautious, as excessively high temperatures can lead to side reactions, such as elimination.
-
Concentration: Ensure the concentrations of your reactants are appropriate. According to the S(_N)2 rate law (Rate = k[Alkyl Halide][Nucleophile]), increasing the concentration of either reactant should increase the rate.
Q2: I am observing the formation of an unexpected byproduct. What could it be and how can I prevent it?
A2: The most common byproduct in substitution reactions with alkyl halides is the elimination (E2) product, in this case, 1-(hex-5-en-1-yl)-1,2,3-triazole. This is particularly prevalent under the following conditions:
-
Strong, Bulky Bases: If your nucleophile is also a strong, sterically hindered base, it may preferentially abstract a proton from the carbon adjacent to the bromine, leading to elimination.
-
High Temperatures: Higher temperatures favor elimination over substitution. If you are using elevated temperatures to speed up your reaction, you may also be inadvertently promoting the E2 pathway.
-
Solvent: While polar aprotic solvents are good for S(_N)2, the choice of base is critical. Using a non-nucleophilic, bulky base will strongly favor elimination.
To minimize elimination, use a good nucleophile that is a relatively weak base (e.g., N(_3)
−
, CN−
Q3: How does the 1,2,3-triazole ring affect the reactivity of the bromohexyl chain?
A3: The 1,2,3-triazole ring is a polar, electron-withdrawing group. However, due to its distance from the reactive carbon-bromine bond (it is at the 6-position), its electronic effect on the S(_N)2 reaction rate is minimal. The reactivity will be very similar to that of a simple primary alkyl halide like 1-bromohexane. The primary determinant of the reaction mechanism will be the unhindered, primary nature of the alkyl halide, which strongly favors the S(_N)2 pathway over S(_N)1.
Q4: Which solvent is optimal for a nucleophilic substitution reaction with this compound?
A4: The optimal solvent is a polar aprotic solvent. These solvents can dissolve the nucleophilic salt while not significantly solvating the nucleophile, thus enhancing its reactivity.[2][4] Excellent choices include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)[4]
-
Acetonitrile (MeCN)
Avoid polar protic solvents like water, methanol, and ethanol, as they will significantly decrease the rate of an S(_N)2 reaction.[1][2]
Data Presentation
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (Approx.) |
| Methanol (CH(_3)OH) | Polar Protic | 33 | 1 |
| Water (H(_2)O) | Polar Protic | 80 | < 1 |
| Acetonitrile (CH(_3)CN) | Polar Aprotic | 37 | 500 |
| Acetone (CH(_3)COCH(_3)) | Polar Aprotic | 21 | 1,000 |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 2,800 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 1,000,000 |
Data is illustrative and based on general principles of solvent effects in S(_N)2 reactions.
Experimental Protocols
Protocol 1: Synthesis of 1-(6-azidohexyl)-1,2,3-triazole via Nucleophilic Substitution
This protocol details the reaction of this compound with sodium azide, a classic S(_N)2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF (approx. 0.2 M solution).
-
Addition of Nucleophile: Add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Reaction Conditions: Stir the mixture at room temperature (or gently heat to 50-60 °C to increase the rate) and monitor the reaction progress using TLC. The reaction is typically complete within 12-24 hours.[5]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them twice with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate key concepts and workflows related to the reactivity of this compound.
Caption: Factors determining the reaction pathway for this compound.
References
Validation & Comparative
A Comparative Guide to Spectroscopic Validation of 1-(6-bromohexyl)-1,2,3-triazole Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key spectroscopic techniques for validating the successful conjugation of 1-(6-bromohexyl)-1,2,3-triazole to a target molecule. This bifunctional linker is valuable in bioconjugation and drug development, where its triazole ring offers a stable, inert linkage, and the bromohexyl group serves as an electrophile for attaching to nucleophilic residues on proteins, peptides, or small molecules.
Accurate validation of this covalent bond formation is critical. Here, we compare Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering detailed protocols and expected data outcomes for a model conjugation reaction.
Spectroscopic Methodologies: A Head-to-Head Comparison
The conjugation of this compound proceeds via nucleophilic substitution, where a nucleophile on a target molecule displaces the bromide ion. The validation process focuses on identifying spectral changes that confirm the formation of the new covalent bond and the disappearance of the starting materials.
Key Spectroscopic Indicators for Successful Conjugation
| Technique | Observation for Successful Conjugation | Interpretation |
| ¹H NMR | Disappearance of the triplet at ~3.4 ppm (-CH₂-Br). Appearance of a new triplet at ~2.5-3.0 ppm for the methylene group adjacent to the nucleophile (e.g., -CH₂-S-). A downfield shift of the triazole proton signal (~7.7-8.6 ppm) may also occur.[1][2][3][4][5] | The upfield shift of the methylene protons confirms the replacement of the highly electronegative bromine atom with a less electronegative atom (like sulfur or nitrogen), providing direct evidence of C-Nu bond formation.[3][4] |
| ¹³C NMR | Disappearance of the signal for the carbon attached to bromine (~33 ppm). Appearance of a new signal for the carbon now attached to the nucleophile. | Confirms the change in the chemical environment of the terminal carbon of the hexyl chain, supporting the formation of the new covalent bond. |
| FTIR | Disappearance or reduction of the C-Br stretching vibration (typically weak, ~560-690 cm⁻¹). Appearance of new bands corresponding to the conjugated molecule. Characteristic triazole ring vibrations remain.[1][6][7][8] | While the C-Br peak can be difficult to assign definitively, its absence alongside the appearance of new, characteristic peaks for the conjugate provides supporting evidence of the reaction. |
| Mass Spec. | The mass spectrum of the product shows a molecular ion peak corresponding to the mass of the target molecule plus the mass of the hexyl-triazole fragment (mass of linker minus mass of HBr). | Provides definitive confirmation of the covalent addition of the linker to the target molecule by verifying the expected molecular weight of the conjugate.[9][10][11][12] |
Experimental Protocols
To illustrate the validation process, we describe a model conjugation of this compound to a model nucleophile, thiophenol.
Protocol 1: Model Conjugation Reaction
-
Reactant Preparation : Dissolve thiophenol (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Base Addition : Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq), to deprotonate the thiol, forming the thiolate anion.
-
Conjugation : Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Conditions : Stir the mixture at room temperature or gentle heating (e.g., 50 °C) for 4-12 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (thiophenol) is consumed.
-
Work-up and Purification : Upon completion, filter the reaction mixture to remove the base. Remove the solvent under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to isolate the conjugated product, 1-(6-(phenylthio)hexyl)-1H-1,2,3-triazole.
Protocol 2: Spectroscopic Sample Preparation
-
NMR Spectroscopy : Dissolve ~5-10 mg of the purified conjugate in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer to an NMR tube for analysis.[13]
-
FTIR Spectroscopy : Prepare a sample by placing a drop of the purified product (if liquid) between two KBr or NaCl plates or by mixing the solid product with KBr powder and pressing it into a pellet.
-
Mass Spectrometry (ESI-MS) : Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) compatible with electrospray ionization.[14] The sample is then infused into the mass spectrometer.
Visualizing the Validation Workflow
The diagram below illustrates the logical workflow for confirming a successful conjugation event using multiple spectroscopic techniques.
Logical Framework for Data Interpretation
By systematically applying these spectroscopic methods and protocols, researchers can unambiguously validate the conjugation of this compound, ensuring the structural integrity of their final molecule for downstream applications in research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A rapid on-line method for mass spectrometric confirmation of a cysteine-conjugated antibody-drug-conjugate structure using multidimensional chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
- 11. books.rsc.org [books.rsc.org]
- 12. biomedres.us [biomedres.us]
- 13. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 1-(6-bromohexyl)-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 1-(6-bromohexyl)-1,2,3-triazole, a valuable building block in medicinal chemistry and drug development. The comparison focuses on the widely employed Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the classical direct N-alkylation of the 1,2,3-triazole ring. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Route 2: Direct N-Alkylation |
| Overall Yield | High | Variable, often lower due to isomer formation |
| Regioselectivity | Excellent (1,4-disubstituted product) | Poor (mixture of N1 and N2 isomers) |
| Reaction Conditions | Mild (often room temperature) | Can require elevated temperatures |
| Reaction Time | Generally shorter | Can be longer |
| Purification | Generally straightforward | Can be challenging due to isomer separation |
| Starting Materials | 1,6-Dibromohexane, Sodium Azide, Acetylene source | 1,2,3-Triazole, 1,6-Dibromohexane |
| Atom Economy | Good | Moderate |
Synthetic Route Analysis
Route 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This one-pot reaction typically involves the in situ generation of 6-azidohexyl bromide from 1,6-dibromohexane and sodium azide, followed by the cycloaddition with an acetylene source in the presence of a copper(I) catalyst.
Advantages:
-
High Yields: This method consistently provides high yields of the desired product.
-
Excellent Regioselectivity: The reaction exclusively yields the 1,4-disubstituted isomer, eliminating the need for tedious separation of regioisomers.[3]
-
Mild Reaction Conditions: The reaction can often be carried out at room temperature in benign solvents like water or t-butanol/water mixtures.
-
Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and reduces overall synthesis time.
Disadvantages:
-
Use of Azides: Sodium azide is a hazardous and toxic reagent that requires careful handling.
-
Copper Catalyst: The use of a copper catalyst may require removal from the final product, which can be crucial for biological applications.[4]
Experimental Protocol (Representative):
A one-pot synthesis can be performed by reacting 1,6-dibromohexane with sodium azide in a suitable solvent, followed by the introduction of an acetylene source (e.g., calcium carbide or a protected acetylene) and a copper(I) catalyst.
To a solution of 1,6-dibromohexane (1.0 eq) in a solvent mixture such as t-butanol and water is added sodium azide (1.1 eq). The mixture is stirred for a specified time to allow for the formation of 6-azidohexyl bromide. Subsequently, an acetylene source and a copper(I) catalyst (e.g., prepared in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate) are added. The reaction is monitored by TLC until completion. The product is then extracted and purified by column chromatography.
Route 2: Direct N-Alkylation of 1,2,3-Triazole
This classical approach involves the direct alkylation of the 1,2,3-triazole ring with 1,6-dibromohexane in the presence of a base.
Advantages:
-
Commercially Available Starting Materials: Both 1,2,3-triazole and 1,6-dibromohexane are readily available.
-
Avoids Azides: This route eliminates the need to handle toxic sodium azide.
Disadvantages:
-
Lack of Regioselectivity: The alkylation of the 1,2,3-triazole ring typically yields a mixture of the N1 and N2 substituted isomers. This necessitates a challenging purification step to isolate the desired this compound.
-
Potentially Harsher Conditions: The reaction may require elevated temperatures and stronger bases compared to the CuAAC reaction.
-
Lower Overall Yield: The formation of multiple products and the subsequent purification losses often result in a lower overall yield of the desired isomer.
Experimental Protocol (Representative):
To a solution of 1,2,3-triazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile is added a base (e.g., potassium carbonate or sodium hydride). The mixture is stirred for a period to deprotonate the triazole. Then, 1,6-dibromohexane (1.1 eq) is added, and the reaction mixture is heated. The reaction progress is monitored by TLC. After completion, the reaction is worked up, and the product mixture is subjected to column chromatography to separate the N1 and N2 isomers.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion
For the synthesis of this compound, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) emerges as the superior route. Its high yield, excellent regioselectivity, and mild reaction conditions outweigh the concerns associated with the use of sodium azide. The direct N-alkylation method, while appearing simpler in its starting materials, is significantly hampered by its lack of regioselectivity, leading to challenging purification and lower overall yields of the desired product. For applications where high purity and efficiency are paramount, the CuAAC method is the recommended synthetic strategy.
References
- 1. Alkylation and Acylation of the 1, 2, 3-Triazole Ring [jstage.jst.go.jp]
- 2. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 3. ilacadofsci.com [ilacadofsci.com]
- 4. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Biocompatibility of 1,2,3-Triazole Derivatives and Alternative Drug Delivery Platforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo biocompatibility of 1,2,3-triazole derivatives against common alternative drug delivery systems. The information is supported by experimental data to aid in the selection of appropriate candidates for in vivo studies.
The development of novel therapeutic agents and drug delivery systems necessitates a thorough evaluation of their biocompatibility to ensure safety and minimize adverse effects in vivo. While 1,2,3-triazole derivatives have emerged as a versatile class of compounds with a wide range of biological activities, their in vivo tolerance can vary significantly based on their specific chemical structures. This guide compares the biocompatibility of functionalized 1,2,3-triazoles with established drug delivery platforms, including chitosan-based nanoparticles, lipid-based nanoparticles, and PEGylated systems, providing a quantitative and methodological framework for assessment.
Comparative Analysis of In Vivo Biocompatibility
The following tables summarize key quantitative data on the in vivo biocompatibility of 1,2,3-triazole derivatives and their alternatives. It is important to note that the toxicity of 1,2,3-triazole derivatives is highly dependent on the nature of their substituents.
Table 1: Acute In Vivo Toxicity Data
| Compound/System | Animal Model | Route of Administration | LD50 (Median Lethal Dose) | Key Findings & Citations |
| 1,2,3-Triazole Derivatives | ||||
| Phthalimido-alkyl-1H-1,2,3-triazoles | Mice | Oral | > 1 g/kg | Showed no lethality at the tested dose, indicating low acute toxicity.[1] |
| 1,2,4-Triazole | Rats | Oral | 1648 mg/kg | Exhibits moderate acute toxicity.[2] |
| 2-((4-phenyl-5-(thiophene-3-ylmethyl)-1,2,4-triazole-3-yl)thio)sodium acetate | Rats | Intraperitoneal | 1125 mg/kg | Classified as practically non-toxic.[3] |
| 1,2,3-Triazole-based Sulfonamides | Not specified | Not specified | Predicted ~300 mg/kg | Toxicity predictions place these compounds in toxicity class 3.[4] |
| Alternative Drug Delivery Systems | ||||
| Chitosan Nanoparticles | Rats | Oral | > 5000 mg/kg | Consistently high LD50 values, indicating low acute toxicity.[5][6] |
| Lovastatin-loaded Chitosan Nanoparticles | Rats | Oral | > 5000 mg/kg | No mortality or signs of toxicity observed.[5] |
| 6-mercaptopurine-coated chitosan nanoparticles | Mice | Oral | 1000 mg/kg | Encapsulation in chitosan nanoparticles increased the LD50 from 500 mg/kg for the free drug.[5] |
| Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) | Mice | Intraperitoneal | Not determined | Induced some in vitro cytotoxicity but showed minimal in vivo toxicity based on body weight analysis.[7][8] |
| PEGylated Liposomes | Not specified | Intravenous | Not specified | Generally biocompatible, but can induce hypersensitivity reactions in some cases.[9][10] |
Table 2: Summary of Histopathological Findings
| Compound/System | Animal Model | Key Histopathological Observations & Citations |
| 1,2,3-Triazole Derivatives | ||
| 3-(3-fluorophenyl)-6-(4-methoxyphenyl)-7H-[5][11][12]-triazolo-[3,4-b][5][11][13] thiadiazine | Guinea Pigs | No anatomical and morphological disorders in the tissue structures of internal organs were observed after subcutaneous injection.[14] |
| Alternative Drug Delivery Systems | ||
| Phloridzin-loaded Chitosan Nanoparticles | Rats | No significant alterations were observed in the histopathology of the heart, liver, kidney, lungs, pancreas, and small intestine.[5][13] |
| Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) | Mice | Induced lipid peroxidation in the liver and a decrease in antioxidant defenses, suggesting a potential for oxidative stress.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biocompatibility. The following are summarized protocols for key in vivo toxicity studies, primarily based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes based on the observed mortality.[6][15][16][17]
-
Principle: A stepwise procedure is used where a small group of animals (typically 3) of a single sex is dosed at a defined level. The outcome (mortality or survival) determines the next step: dosing at a lower or higher fixed dose level or stopping the test.
-
Animal Model: Typically, rats of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. They have access to conventional laboratory diets and unlimited drinking water.
-
Dose Preparation and Administration: The test substance is typically administered orally via gavage. The vehicle used for dissolving or suspending the substance should be non-toxic (e.g., water, saline, or corn oil).
-
Procedure:
-
A starting dose (e.g., 300 mg/kg) is selected based on available information.
-
Three fasted animals are dosed with the test substance.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
If mortality occurs, the test is repeated at a lower dose level. If no mortality occurs, the test may be repeated at a higher dose level to refine the classification.
-
-
Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.
-
Pathology: At the end of the study, all animals are subjected to a gross necropsy.
Acute Dermal Toxicity (OECD Guideline 402)
This guideline provides a method for assessing the potential health hazards of a substance from short-term dermal exposure.[11][18][19][20]
-
Principle: The test substance is applied to the skin of a small group of animals in a stepwise manner.
-
Animal Model: Adult rats, rabbits, or guinea pigs can be used. The skin should be healthy and intact.
-
Preparation of Animals: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Observations: Similar to the oral toxicity study, animals are observed for signs of toxicity and mortality for at least 14 days.
Visualizing Biocompatibility Assessment and Cellular Interactions
The following diagrams illustrate the general workflow for assessing in vivo biocompatibility and a conceptual representation of how these materials might interact with a cell, potentially leading to toxicity.
Caption: A generalized workflow for assessing the in vivo biocompatibility of novel compounds or delivery systems.
Caption: A simplified diagram illustrating potential cellular interactions and downstream toxicity pathways.
Conclusion
The in vivo biocompatibility of 1,2,3-triazole derivatives is highly variable and contingent on their specific molecular structure. While some derivatives exhibit low toxicity, others can have significant biological effects. In contrast, alternative drug delivery systems such as chitosan nanoparticles, lipid-based nanoparticles, and PEGylated systems generally demonstrate a higher degree of biocompatibility, as evidenced by higher LD50 values and minimal histopathological changes in many preclinical studies.
For researchers and drug developers, the choice between a novel triazole derivative and an established delivery platform will depend on the therapeutic application, the desired pharmacokinetic profile, and the acceptable level of potential toxicity. The experimental protocols and comparative data presented in this guide offer a foundational resource for making informed decisions in the preclinical development of new therapeutic entities. Rigorous, standardized biocompatibility testing remains a critical step in the translation of promising compounds from the laboratory to clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Attenuation of 6‑OHDA-Induced Neurotoxicity by 1,2,3-Triazole-Based Sulfonamides through SIRT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. doaj.org [doaj.org]
- 13. ijper.org [ijper.org]
- 14. medicine.dp.ua [medicine.dp.ua]
- 15. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 16. researchgate.net [researchgate.net]
- 17. oecd.org [oecd.org]
- 18. Acute dermal toxicity studies | PPTX [slideshare.net]
- 19. nucro-technics.com [nucro-technics.com]
- 20. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
Comparative Guide to the Biological Activity of 1-(6-Bromohexyl)-1,2,3-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized using 1-(6-bromohexyl)-1,2,3-triazole and its close structural analogs. The focus is on presenting objective performance data from experimental studies to aid in the evaluation and selection of these compounds for further research and development.
Introduction
The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, largely due to its straightforward synthesis via "click chemistry" and its ability to act as a stable linker connecting different pharmacophores.[1] The incorporation of a hexyl chain, as seen in this compound, provides a flexible spacer that can orient functional groups for optimal interaction with biological targets. While direct studies on a wide range of derivatives from the specific precursor this compound are limited in publicly available literature, this guide draws on data from structurally related compounds where a hexyl-1,2,3-triazole unit is a core component. The primary biological activities explored for these derivatives include anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Derivatives of 1,2,3-triazoles featuring a hexyl linker have been investigated for their potential as anticancer agents. A notable example is a series of compounds synthesized and evaluated as inhibitors of kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis and a validated target for cancer therapy.
Comparison of Kinesin Eg5 Inhibitors
A study by S.L.G.J.A.A.R.L. and colleagues detailed the synthesis of 1,2,3-triazole derivatives with a hexyl linker and their inhibitory activity against the ATPase function of human kinesin Eg5. The general structure involves a 1,2,3-triazole ring with a hexyl chain at the N-1 position, connected to various substituted aromatic or heterocyclic moieties. The inhibitory activities of these compounds are summarized in the table below.
| Compound ID | R Group (at C-4 of triazole) | IC50 (µM) for Eg5 ATPase Inhibition |
| 1a | Phenyl | > 100 |
| 1b | 4-Methoxyphenyl | 55 |
| 1c | 4-Chlorophenyl | 25 |
| 1d | 2,4-Dichlorophenyl | 12.5 |
| 1e | Thiophen-2-yl | 8.5 |
| 1f | Furan-2-yl | 15 |
| Reference | Monastrol | 14 |
Caption: Table summarizing the in vitro inhibitory activity of 1,2,3-triazole derivatives with a hexyl linker against human kinesin Eg5 ATPase.
Antimicrobial Activity
A study on 1,2,3-triazole-thymol derivatives, for instance, revealed significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Although not directly synthesized from the bromohexyl precursor, these findings suggest a promising avenue for the development of antimicrobial agents based on a hexyl-triazole scaffold.
Enzyme Inhibition
Beyond kinesin Eg5, 1,2,3-triazole derivatives are known to inhibit a range of other enzymes. For example, derivatives have been designed to target aromatase, an enzyme involved in estrogen biosynthesis and a key target in the treatment of hormone-dependent breast cancer. The flexible hexyl linker could be instrumental in positioning the inhibitor within the active site of such enzymes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition: Kinesin Eg5 ATPase Assay
This assay measures the phosphate released from ATP hydrolysis by the kinesin Eg5 motor domain.
Procedure:
-
Purify the recombinant human Eg5 motor domain.
-
Prepare a reaction mixture containing microtubules, ATP, and the test compound at various concentrations in a suitable buffer.
-
Initiate the reaction by adding the Eg5 enzyme.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for the synthesis and biological evaluation of anticancer compounds.
Signaling Pathway Inhibition by a Kinesin Eg5 Inhibitor
Caption: Mechanism of action of a kinesin Eg5 inhibitor leading to mitotic arrest.
References
A Head-to-Head Comparison of Copper-Catalyzed versus Ruthenium-Catalyzed Click Chemistry for the Synthesis of 1,2,3-Triazoles from 1-(6-Bromohexyl)azide
For researchers, scientists, and drug development professionals, the choice of catalytic system for azide-alkyne cycloaddition reactions is critical for achieving desired regioselectivity and efficiency. This guide provides a direct comparison of copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) click chemistry, specifically focusing on the reaction of 1-(6-bromohexyl)azide with a model alkyne. The following sections detail the experimental protocols, present quantitative data for a comparative analysis, and illustrate the underlying chemical principles.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high yields, mild reaction conditions, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted regioisomers, a valuable alternative for applications where the substitution pattern on the triazole ring is crucial for biological activity or material properties.[3][4] The choice between these two powerful catalytic systems depends on the desired regioisomer of the triazole product.
Quantitative Data Comparison
The following table summarizes the typical reaction parameters and outcomes for the copper-catalyzed and ruthenium-catalyzed cycloaddition of 1-(6-bromohexyl)azide with a generic terminal alkyne, based on representative literature procedures.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Catalyst | Copper(I) source (e.g., Cu(I) salt or in situ reduction of Cu(II) salt) | Ruthenium(II) complex (e.g., [Cp*RuCl] complexes) |
| Typical Yield | Generally high to excellent yields | Good to excellent yields |
| Reaction Temperature | Typically room temperature | Often requires elevated temperatures (e.g., 60-80 °C) |
| Reaction Time | Can be rapid, from minutes to a few hours | May require longer reaction times |
| Solvent | Wide range of solvents, including protic and aqueous media | Typically aprotic organic solvents |
Experimental Protocols
Detailed methodologies for performing both the copper-catalyzed and ruthenium-catalyzed click reactions with 1-(6-bromohexyl)azide are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.[5][6]
Materials:
-
1-(6-bromohexyl)azide
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-(6-bromohexyl)azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Protocol
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole.[4]
Materials:
-
1-(6-bromohexyl)azide
-
Terminal alkyne (e.g., phenylacetylene)
-
[CpRuCl(PPh₃)₂] or another suitable [CpRuCl] complex
-
Anhydrous and degassed solvent (e.g., toluene or 1,2-dichloroethane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂], 0.01-0.05 eq) in the anhydrous and degassed solvent.
-
Add 1-(6-bromohexyl)azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.
Visualizing the Catalytic Pathways
The distinct regiochemical outcomes of the CuAAC and RuAAC reactions stem from their different mechanistic pathways. These pathways can be visualized to better understand the factors governing the formation of the respective triazole isomers.
Caption: Catalytic cycles for CuAAC and RuAAC.
The diagram above illustrates the key intermediates in both the copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloaddition reactions. In the CuAAC pathway, the reaction proceeds through a copper-acetylide intermediate, leading to the formation of the 1,4-disubstituted triazole. In contrast, the RuAAC reaction involves the formation of a ruthenacycle intermediate, which, upon reductive elimination, yields the 1,5-disubstituted triazole.
Experimental Workflow
The general workflow for carrying out either the CuAAC or RuAAC reaction and subsequent product analysis is outlined in the following diagram.
Caption: General experimental workflow for click chemistry.
This workflow provides a standardized sequence of steps from the initial mixing of reactants to the final characterization of the purified triazole product. Adherence to this workflow ensures reproducibility and accurate analysis of the reaction outcome.
References
The Influence of Alkyl Spacer Length on the Physicochemical and Biological Properties of 1,2,3-Triazole Conjugates: A Comparative Guide
A comprehensive analysis of how the length of an alkyl spacer, specifically a hexyl chain, in 1-(6-bromohexyl)-1,2,3-triazole conjugates can significantly modulate their therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the expected impact on key properties, supported by generalized experimental data and detailed methodologies.
The strategic incorporation of spacer groups is a critical design element in modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. In the context of 1,2,3-triazole conjugates, the length of an alkyl spacer, such as a hexyl chain, can profoundly influence a molecule's solubility, binding affinity to target proteins, and overall biological activity. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics with enhanced efficacy and favorable pharmacokinetic properties.
Impact of Spacer Length on Key Properties: A Comparative Analysis
The length of the alkyl spacer connecting the 1,2,3-triazole core to a functional moiety can dictate the conjugate's spatial orientation and flexibility. This, in turn, affects its interaction with biological targets. While a shorter spacer may impose conformational rigidity, a longer spacer can provide the necessary flexibility to achieve an optimal binding pose. The hexyl spacer often represents a balance, offering sufficient length to span a binding pocket without introducing excessive lipophilicity, which could negatively impact solubility.
To illustrate the anticipated effects of varying alkyl spacer lengths on the properties of 1-(bromoalkyl)-1,2,3-triazole conjugates, the following table summarizes expected trends based on established principles in medicinal chemistry. The data presented is a representative model for comparison.
| Spacer Length | Molecular Weight ( g/mol ) | LogP (Predicted) | Aqueous Solubility (µM) | Binding Affinity (Kd, nM) | In vitro Efficacy (IC50, µM) |
| Ethyl (C2) | Lower | Lower | Higher | Weaker | Higher |
| Butyl (C4) | Intermediate | Intermediate | Intermediate | Intermediate | Intermediate |
| Hexyl (C6) | Higher | Higher | Lower | Optimal | Lower |
| Octyl (C8) | Highest | Highest | Lowest | Weaker | Higher |
Note: This table presents hypothetical data to illustrate general trends. Actual experimental values may vary depending on the specific conjugate and biological target.
Visualizing the Synthetic Pathway
The synthesis of 1-(bromoalkyl)-1,2,3-triazole conjugates is commonly achieved through a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and regioselective reaction allows for the straightforward coupling of an azide-containing molecule with a terminal alkyne.
Caption: Synthetic workflow for 1-(bromoalkyl)-1,2,3-triazole conjugates via CuAAC.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate evaluation of novel chemical entities. Below are generalized protocols for the synthesis and key assays used to characterize the properties of 1-(bromoalkyl)-1,2,3-triazole conjugates.
Synthesis of this compound Conjugates via CuAAC
-
Materials: Azide-containing substrate, 1-bromo-5-hexyne, sodium ascorbate, copper(II) sulfate pentahydrate, tert-butanol, and water.
-
Procedure:
-
Dissolve the azide substrate (1.0 eq) and 1-bromo-5-hexyne (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
Add sodium ascorbate (0.3 eq) to the reaction mixture.
-
Add copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound conjugate.
-
Determination of Physicochemical Properties
-
LogP Determination: The octanol-water partition coefficient (LogP) can be determined experimentally using the shake-flask method or calculated using computational software (e.g., ChemDraw, MarvinSketch).
-
Aqueous Solubility: Thermodynamic solubility can be measured by adding an excess of the compound to a phosphate-buffered saline (PBS) solution, followed by incubation, filtration, and quantification of the dissolved compound by high-performance liquid chromatography (HPLC).
Biological Evaluation
-
Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR):
-
Immobilize the target protein on a sensor chip.
-
Prepare a series of dilutions of the triazole conjugate in a suitable running buffer.
-
Inject the conjugate solutions over the sensor chip surface at a constant flow rate.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the conjugate to the immobilized protein.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd).
-
-
In Vitro Efficacy Assay (e.g., Cell-Based Assay):
-
Culture the target cells in a suitable medium and seed them into 96-well plates.
-
Prepare serial dilutions of the triazole conjugate.
-
Treat the cells with the different concentrations of the conjugate and incubate for a specified period.
-
Assess cell viability or a specific cellular response using an appropriate assay (e.g., MTT assay for cytotoxicity, reporter gene assay for target modulation).
-
Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
-
Logical Relationship of Spacer Length and Biological Activity
The interplay between spacer length, physicochemical properties, and biological activity is a critical consideration in drug design. The following diagram illustrates the logical flow of how modifying the alkyl spacer can ultimately impact the therapeutic potential of a 1,2,3-triazole conjugate.
Caption: Logical flow of spacer length impact on drug efficacy.
Cytotoxicity of 1-(6-bromohexyl)-1,2,3-triazole Functionalized Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity of materials functionalized with 1-(6-bromohexyl)-1,2,3-triazole and its structural analogs. The information is intended to assist researchers in evaluating the biocompatibility and potential therapeutic applications of such materials. The guide summarizes key cytotoxicity data, details relevant experimental protocols, and illustrates the underlying cellular mechanisms.
Comparative Cytotoxicity Data
While specific cytotoxicity data for materials functionalized exclusively with this compound is limited in publicly available literature, a comparative analysis can be drawn from studies on structurally similar 1,2,3-triazole derivatives. The following table summarizes the 50% inhibitory concentration (IC50) values of various 1-alkyl-1,2,3-triazole compounds against different cancer cell lines, providing a benchmark for assessing potential cytotoxicity. The primary method for determining cytotoxicity in these studies is the MTT assay.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-Alkyl-1,2,3-triazole-chalcone hybrid 1 | A549 | 6.06 | [1] |
| 1-Alkyl-1,2,3-triazole-chalcone hybrid 2 | A549 | 4.4 | [1] |
| 1,2,3-Triazole-containing indole derivative 1 | A549 | 9.07 | [2][3] |
| 1,2,3-Triazole-containing indole derivative 2 | A549 | 15.25 | [2][3] |
| 1,2,3-Triazole-containing coumarin derivative 1 | A549 | 2.97 | [2][3] |
| 1,2,3-Triazole-containing coumarin derivative 2 | A549 | 4.78 | [2][3] |
| 1-Alkyl-1,2,3-triazole derivative M1 | MDA-MB-231 | 2.542 | [4] |
| 1-Alkyl-1,2,3-triazole derivative M2 | MDA-MB-231 | 2.929 | [4] |
| 1-Alkyl-1,2,3-triazole derivative M3 | MDA-MB-231 | 2.429 | [4] |
| 1-Alkyl-1,2,3-triazole derivative M4 | MDA-MB-231 | 2.864 | [4] |
| Coumarin–triazole hybrid (LaSOM 186) | MCF7 | 2.66 | [5] |
| Coumarin–triazole hybrid (LaSOM 190) | MCF7 | 2.85 | [5] |
Key Experimental Protocols
Accurate assessment of cytotoxicity is crucial for the development of safe and effective functionalized materials. The following are detailed protocols for commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of the functionalized material for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the substance that inhibits 50% of cell growth, can be calculated from the dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.
Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is compromised, LDH is released into the surrounding medium. The amount of LDH in the medium is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the positive control (cells lysed with a lysis buffer) and the negative control (untreated cells).
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus red.
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with the functionalized material as described previously.
-
Cell Harvesting: After treatment, harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
The cytotoxic effects of many triazole derivatives are mediated through the induction of apoptosis. The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a simplified representation of the intrinsic apoptosis pathway often implicated in triazole-induced cell death.
Caption: Workflow for assessing the cytotoxicity of functionalized materials.
Caption: The intrinsic apoptosis pathway induced by triazole compounds.
Mechanism of Action
Studies on various 1,2,3-triazole derivatives suggest that their cytotoxic effects are often mediated by the induction of apoptosis.[6] This programmed cell death is a highly regulated process involving a cascade of molecular events.
The intrinsic or mitochondrial pathway of apoptosis is frequently implicated.[7] Treatment with cytotoxic triazole compounds can lead to an imbalance in the Bcl-2 family of proteins, which are key regulators of apoptosis.[8][9][10][11] This typically involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[12]
This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondria into the cytoplasm.[7][12] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[1][12][13] Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[1][12][13]
References
- 1. New triazole-chalcone hybrids as potent apoptosis inducers through caspase activation in A549 human lung adenocarcinoma cells [jstage.jst.go.jp]
- 2. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress on Apoptotic Activity of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of 1-(6-bromohexyl)-1,2,3-triazole Formation
For researchers, scientists, and professionals in drug development, understanding the kinetics of triazole formation is paramount for optimizing reaction conditions, ensuring high yields, and developing efficient synthetic routes. This guide provides a quantitative analysis of the reaction kinetics for the formation of 1-(6-bromohexyl)-1,2,3-triazole via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We will objectively compare its performance with alternative substrates and provide the supporting experimental data and protocols.
The formation of 1,2,3-triazoles through CuAAC is celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance. The reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. The kinetics of this reaction are influenced by several factors, including the nature of the substituents on both the azide and alkyne, the catalyst system, and the solvent.
Quantitative Data Presentation
The following tables summarize key kinetic parameters for the CuAAC reaction, comparing different azide and alkyne substrates to provide context for the expected reactivity of this compound formation. While specific kinetic data for 1-(6-bromohexyl)azide is not extensively available in the literature, we can infer its behavior by examining related alkyl azides and the impact of electron-withdrawing groups.
Table 1: Comparison of Reaction Times for CuAAC with Various Azides and Alkynes
| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Reaction Time | Conversion/Yield | Reference |
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 5 min | >95% | [1] |
| Phenyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 30 min | >95% | [1] |
| Benzyl Azide | Hex-1-yne | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 3 h | >95% | [2] |
| Phenyl Azide | Hex-1-yne | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 30 min | >95% | [2] |
| Alkyl Azides | Terminal Alkynes | CuI/L-proline | Glycerol | 10-25 min | 87-99% | [3] |
| Benzyl/Alkyl Halides + NaN₃ | Terminal Alkynes | None (in water) | Water | - | High Yields |
Note: The reaction of 1-(6-bromohexyl)azide is expected to have kinetics comparable to other primary alkyl azides. The presence of the bromine atom, being an electron-withdrawing group, might slightly influence the electron density of the azide, but significant steric hindrance is not anticipated due to the long alkyl chain.
Table 2: Influence of Substituents on CuAAC Reaction Rates
| Substituent Effect on Azide | General Impact on Reaction Rate | Explanation |
| Electron-donating groups | Generally slower | Increases electron density on the azide, making it less electrophilic. |
| Electron-withdrawing groups | Generally faster | Decreases electron density, making the azide more reactive towards the copper acetylide. |
| Steric hindrance | Slower | Bulky groups near the azide functionality can hinder the approach of the alkyne. |
| Substituent Effect on Alkyne | General Impact on Reaction Rate | Explanation |
| Electron-donating groups | Slower | Increases electron density on the alkyne, making it less reactive. |
| Electron-withdrawing groups | Faster | Decreases electron density, facilitating the nucleophilic attack of the azide. |
| Steric hindrance | Slower | Bulky groups near the alkyne can impede catalyst coordination and azide approach. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in the quantitative analysis of this compound reaction kinetics.
Protocol 1: Kinetic Analysis of this compound Formation using ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the reaction progress by integrating the signals of the starting materials and the product.
Materials:
-
1-(6-bromohexyl)azide
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the internal standard in the deuterated solvent of a known concentration.
-
In an NMR tube, dissolve a known amount of 1-(6-bromohexyl)azide and the terminal alkyne in the deuterated solvent containing the internal standard.
-
Acquire a ¹H NMR spectrum at t=0 to determine the initial concentrations of the reactants relative to the internal standard.
-
Prepare a catalyst solution by dissolving CuBr and PMDETA in the deuterated solvent.
-
Initiate the reaction by adding a known amount of the catalyst solution to the NMR tube.
-
Immediately start acquiring ¹H NMR spectra at regular time intervals.
-
Integrate the characteristic signals of the starting materials (e.g., the methylene protons adjacent to the azide and the acetylenic proton) and the product (e.g., the triazole proton).
-
Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Determine the reaction order and rate constant by fitting the data to the appropriate rate law.
Protocol 2: Kinetic Analysis using UV-Vis Spectroscopy
This method is suitable if one of the reactants or the product has a distinct UV-Vis absorbance profile. The formation of the triazole ring can sometimes lead to a change in the electronic structure that is detectable by UV-Vis.
Materials:
-
1-(6-bromohexyl)azide
-
Terminal alkyne with a chromophore (e.g., a phenyl group)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
Procedure:
-
Prepare stock solutions of 1-(6-bromohexyl)azide, the alkyne, CuSO₄, and sodium ascorbate in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λ_max) for the product, 1-(6-bromohexyl)-4-phenyl-1,2,3-triazole, and ensure that the starting materials have minimal absorbance at this wavelength.
-
In a quartz cuvette, mix the solutions of the azide and alkyne.
-
Place the cuvette in the spectrophotometer and record the initial absorbance at λ_max.
-
Initiate the reaction by adding the CuSO₄ and sodium ascorbate solutions.
-
Immediately start recording the absorbance at λ_max at regular time intervals.
-
Convert the absorbance data to concentration using a previously established calibration curve (Beer-Lambert law).
-
Analyze the concentration versus time data to determine the reaction rate, order, and rate constant.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key processes.
References
literature review of the applications of haloalkyl-triazole linkers in chemical biology
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical tool for bioconjugation and proteomics is critical for experimental success. This guide provides a comprehensive comparison of haloalkyl-triazole linkers with other common covalent labeling technologies, supported by experimental data and detailed protocols.
Haloalkyl-triazole linkers have emerged as a versatile class of reagents for the site-selective modification of proteins and other biomolecules. Their utility stems from the "click" chemistry-derived triazole moiety, which can act as a stable scaffold, and the haloalkyl "warhead," which can be tuned for reactivity. This guide will delve into the applications of these linkers in chemical biology, with a focus on proteomics, drug discovery, and diagnostics, while providing a comparative analysis against established alternatives.
Performance Comparison of Covalent Labeling Agents
The choice of a covalent linker is often dictated by a balance of reactivity, selectivity, and the stability of the resulting conjugate. The following tables summarize key quantitative data for haloalkyl-triazoles and commonly used alternative linkers.
| Linker Type | Warhead | Target Residue(s) | Second-Order Rate Constant (k₂) with Cysteine (M⁻¹s⁻¹) | Key Features |
| Haloalkyl-Triazole | Iodomethyl-triazole | Cysteine, Methionine | Fast (qualitative) | Tunable reactivity (I > Br > Cl); forms stable thioether bond.[1] |
| Bromomethyl-triazole | Cysteine, Methionine | Moderate (qualitative) | Good balance of reactivity and stability. | |
| Chloromethyl-triazole | Cysteine | Slower (qualitative) | Generally requires longer reaction times or higher concentrations.[1] | |
| Haloacetamide | Iodoacetamide | Cysteine | ~0.6 | Widely used, but relatively slow reaction rate.[2] |
| Maleimide | Maleimide | Cysteine | 40.2 | Fast reaction kinetics, but the resulting thioether bond can be reversible via retro-Michael reaction.[2] |
| Vinyl Sulfone | Vinyl Sulfone | Cysteine, Lysine | Variable | Forms a stable thioether bond. |
| Linker Type | Conjugate Bond | Stability Concern | Conditions Leading to Instability |
| Haloalkyl-Triazole | Thioether | Generally Stable | - |
| Maleimide | Thiosuccinimide | Reversible | Presence of other thiols (e.g., glutathione) leading to thiol exchange.[3] |
| Haloacetamide | Thioether | Generally Stable | - |
Table 2: Comparison of the Stability of Covalent Linker-Cysteine Adducts. The thioether bond formed by the reaction of haloalkyl-triazoles and haloacetamides with cysteine is generally stable. In contrast, the thiosuccinimide adduct formed from maleimides is susceptible to a retro-Michael reaction, especially in the presence of high concentrations of other thiols like glutathione, which is abundant in the cellular environment.[3]
Applications in Chemical Biology
Haloalkyl-triazole linkers are valuable tools in various areas of chemical biology, particularly in proteomics and drug discovery.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique used to identify and characterize active enzymes in complex biological samples. Haloalkyl-triazole linkers can be incorporated into activity-based probes (ABPs) to covalently label the active site of an enzyme. These probes typically consist of a reactive group (the haloalkyl-triazole), a recognition element for the target enzyme, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.
The "clickable" nature of the triazole ring allows for the late-stage introduction of the reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction. This two-step approach is advantageous as it allows for the use of smaller, more cell-permeable probes for initial labeling, with the bulkier reporter tag being added after cell lysis.
Target Identification of Covalent Inhibitors
A significant application of haloalkyl-triazole linkers is in the identification of the cellular targets of covalent drugs. By attaching a haloalkyl-triazole moiety with a terminal alkyne to a covalent inhibitor, a "clickable" probe is created. This probe can be used to treat cells, leading to the covalent labeling of the inhibitor's targets. Subsequent cell lysis, click chemistry with a biotin-azide reporter, enrichment of biotinylated proteins, and mass spectrometry analysis allows for the identification of these targets.[4][5]
Elucidation of Signaling Pathways
Haloalkyl-triazole-based probes have been instrumental in dissecting complex signaling pathways. For instance, covalent probes targeting the Epidermal Growth Factor Receptor (EGFR) have been used to profile its downstream signaling events. By using a clickable covalent inhibitor of EGFR, researchers can enrich for the activated receptor and its interacting partners, providing a snapshot of the signaling cascade at a specific time point. This approach has been used to differentiate the off-target profiles of various EGFR inhibitors.
Experimental Protocols
Synthesis of an Iodomethyl-Triazole Labeling Reagent
This protocol describes a general method for the synthesis of a simple iodomethyl-triazole alkyne labeling reagent.
Materials:
-
Propargylamine
-
Sodium azide
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
Chloroacetyl chloride
-
Sodium iodide
-
Dichloromethane (DCM)
-
Acetone
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 1-(chloromethyl)-1H-1,2,3-triazole-4-carbaldehyde: This intermediate is synthesized via a multi-step procedure starting from propargyl alcohol, which is not detailed here but can be found in the literature.
-
Synthesis of (1-(chloromethyl)-1H-1,2,3-triazol-4-yl)methanol: The carbaldehyde from the previous step is reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride.
-
Synthesis of 1-(chloromethyl)-4-(iodomethyl)-1H-1,2,3-triazole: The alcohol is converted to the iodide by reaction with a suitable iodinating agent, such as iodine in the presence of triphenylphosphine.
-
Final product synthesis: The resulting iodomethyl-triazole can then be further functionalized if needed. For a simple alkyne labeling reagent, a propargyl group can be introduced at another position on the triazole ring during the initial steps of the synthesis.
Note: This is a generalized procedure. Specific reaction conditions, stoichiometry, and purification methods will need to be optimized based on the specific target molecule.
Protocol for Activity-Based Protein Profiling (ABPP)
This protocol outlines a general workflow for an in-gel fluorescence-based ABPP experiment.[6][7]
Materials:
-
Cells or tissue of interest
-
Haloalkyl-triazole ABP with a terminal alkyne
-
Lysis buffer (e.g., Tris-HCl with 1% Triton X-100)
-
Click chemistry reagents:
-
Rhodamine-azide or other fluorescent azide reporter
-
Copper(II) sulfate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Labeling:
-
Treat live cells or cell lysates with the haloalkyl-triazole ABP at a predetermined concentration and for a specific time.
-
Include a vehicle control (e.g., DMSO).
-
-
Lysis:
-
For live-cell labeling, harvest and lyse the cells in lysis buffer.
-
For lysate labeling, proceed directly to the next step.
-
-
Click Chemistry:
-
To the labeled proteome (typically 50-100 µg), add the click chemistry master mix containing the fluorescent azide, copper sulfate, TCEP, and TBTA.
-
Incubate at room temperature for 1 hour.
-
-
Protein Precipitation:
-
Precipitate the proteins using a method like chloroform/methanol precipitation to remove excess reagents.
-
-
SDS-PAGE and Imaging:
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
Conclusion
Haloalkyl-triazole linkers offer a powerful and versatile platform for chemical biology research. Their tunable reactivity and the stability of the resulting bioconjugates make them attractive alternatives to more established covalent labeling technologies. The ability to incorporate them into "clickable" probes for applications like ABPP and target identification further enhances their utility. While more quantitative data on their reaction kinetics are needed for a complete comparative analysis, the existing literature clearly demonstrates their significant potential in advancing our understanding of complex biological systems. Researchers should carefully consider the specific requirements of their experiments, including the desired reactivity, selectivity, and stability, when choosing the most appropriate covalent linker.
References
- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec [evotec.com]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
Safety Operating Guide
Proper Disposal of 1-(6-Bromohexyl)-1,2,3-triazole: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 1-(6-Bromohexyl)-1,2,3-triazole must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step instructions for the proper disposal of this halogenated triazole derivative.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound or a similar halogenated triazole. Based on available data for related compounds, this chemical should be handled with caution.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]
In Case of a Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect: Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
II. Logistical Disposal Plan: A Step-by-Step Workflow
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow outlines the necessary procedures from initial waste generation to final disposal.
References
Personal protective equipment for handling 1-(6-Bromohexyl)-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-(6-Bromohexyl)-1,2,3-triazole. The following procedures are based on the known hazards of similar halogenated organic and triazole compounds. It is imperative to consult a specific Safety Data Sheet (SDS) for this compound if available and to perform a risk assessment before commencing any work.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Specific Requirements | Reasoning |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is advisable to double-glove. | To prevent skin contact. Halogenated organic compounds can be absorbed through the skin. |
| Eye and Face Protection | Safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect against eye irritation or serious eye damage from splashes. |
| Body Protection | A laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available or during a large spill, a respirator with an organic vapor cartridge is necessary. | Triazole compounds may cause respiratory irritation. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | To protect feet from spills. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for ensuring laboratory safety.
1. Preparation and Pre-Handling:
- Risk Assessment: Before beginning work, conduct a thorough risk assessment specific to the planned experiment, considering the quantities being used and the potential for exposure.
- Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the compound must take place within the fume hood.
- Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials (such as absorbent pads), and waste containers before handling the chemical.
2. Handling the Compound:
- Donning PPE: Put on all required PPE as outlined in the table above.
- Dispensing: Carefully dispense the required amount of this compound. Use appropriate tools (e.g., spatula, pipette) to avoid generating dust or aerosols.
- During Reaction: Keep all containers with the compound tightly sealed when not in use. Ensure continuous ventilation.
3. Post-Handling and Decontamination:
- Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol, acetone), followed by soap and water.
- Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- As a halogenated organic compound, this compound waste must be collected in a designated "Halogenated Organic Waste" container.[1][2]
- Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity.[3]
- Solid waste contaminated with the compound (e.g., gloves, absorbent pads) should also be disposed of in the halogenated waste stream.
2. Waste Container Management:
- Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name "this compound."[3][4]
- Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[5] The container must be kept tightly closed except when adding waste.[3][4]
3. Spill Management:
- Small Spills: For small spills within a fume hood, use absorbent pads to soak up the material. Place the used pads in the designated halogenated waste container.[4]
- Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
IV. Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
